3-Fluoro-4-(trifluoromethyl)benzophenone
Description
Properties
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRNKSQHDWCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372137 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-47-4 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243128-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 3-Fluoro-4-(trifluoromethyl)benzophenone
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications
Foreword
In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity. This compound emerges as a pivotal building block, offering a synthetically versatile scaffold for the creation of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Characteristics
This compound is an aromatic ketone characterized by a benzophenone core substituted with both a fluorine atom and a trifluoromethyl group on one of the phenyl rings. These substitutions create a unique electronic environment that dictates its chemical behavior.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | --INVALID-LINK--methanone |
| CAS Number | 243128-47-4[1][2] |
| Molecular Formula | C₁₄H₈F₄O[1][2] |
| Molecular Weight | 268.21 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F[3] |
| InChIKey | MTIRNKSQHDWCIJ-UHFFFAOYSA-N[3] |
The physical properties of this compound are heavily influenced by the two electron-withdrawing groups, which contribute to its solid nature at room temperature and its thermal stability.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | Generic |
| Melting Point | 64-67 °C | [1] |
| Boiling Point | Not well-documented, high boiling expected | - |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone). Insoluble in water. | Generic |
| Storage Temperature | 2-8°C[1] | Generic |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following data represents expected values based on its structure and data from analogous compounds.
Table 3: Key Spectroscopic Data
| Technique | Characteristic Peaks and Interpretation |
| ¹H NMR | δ 7.2-8.0 ppm: A complex multiplet region corresponding to the 8 aromatic protons. The protons on the unsubstituted phenyl ring will appear as distinct multiplets. The protons on the substituted ring will show complex splitting patterns due to coupling with each other and with the ¹⁹F nuclei. |
| ¹³C NMR | δ ~195 ppm: Carbonyl carbon (C=O). δ 120-140 ppm: Aromatic carbons. Signals for carbons bonded to fluorine will show characteristic C-F coupling. δ ~123 ppm (quartet): Trifluoromethyl carbon (CF₃), with a typical ¹JCF coupling constant of ~270-280 Hz. |
| ¹⁹F NMR | Two distinct signals expected: One for the single fluorine atom on the ring and one for the trifluoromethyl group. The signals will likely show coupling to each other (⁴JFF). |
| IR Spectroscopy | ~1670 cm⁻¹: Strong C=O (ketone) stretching vibration. ~1250-1000 cm⁻¹: Strong C-F stretching vibrations from both the aryl-F and CF₃ groups. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |
| Mass Spectrometry (EI) | m/z 268: Molecular ion peak [M]⁺. m/z 191: Loss of phenyl group (-C₆H₅). m/z 105: Benzoyl cation [C₆H₅CO]⁺. m/z 77: Phenyl cation [C₆H₅]⁺. |
Protocol: Acquiring and Interpreting NMR Spectra
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will be crowded. Higher field strength (≥400 MHz) is recommended for better resolution.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is crucial for observing the two distinct fluorine environments and their potential coupling.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a more concentrated sample may be needed to observe the quaternary carbons and the CF₃ quartet clearly.
-
Interpretation Causality: The presence of a carbonyl carbon near 195 ppm confirms the benzophenone core. The quartet in the ¹³C NMR is a definitive signature of the CF₃ group. The ¹⁹F NMR provides unambiguous evidence for the two different fluorine environments, validating the substitution pattern.
Synthesis and Reactivity Profile
Synthetic Pathway: Friedel-Crafts Acylation
The most direct and common method for synthesizing benzophenones is the Friedel-Crafts acylation.[4] For this specific molecule, the reaction involves the acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise to the stirred suspension.
-
Benzene Addition: Following the formation of the acylium ion complex, add benzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for synthesis.
Chemical Reactivity
The reactivity is dominated by the ketone and the electron-deficient aromatic ring.
-
Ketone Carbonyl: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). It can also undergo reactions with Grignard or organolithium reagents to form tertiary alcohols.
-
Aromatic Rings: The phenyl ring bearing the fluoro and trifluoromethyl groups is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the substituents. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the activating groups, though the ketone's steric hindrance and electronic effects complicate this. The unsubstituted phenyl ring can undergo typical electrophilic substitution reactions.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile intermediate. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry.
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block metabolic oxidation, thereby increasing the drug's half-life.[5]
-
Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve bioavailability.[5]
-
Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic profile of a molecule, enabling it to form unique interactions (e.g., dipole-dipole, halogen bonds) with target proteins, potentially increasing binding affinity and potency.[5][6]
-
Bioisosterism: The benzophenone core, and specifically its difluoromethylated derivatives, can act as a bioisostere for other chemical groups, allowing chemists to modulate a compound's properties while retaining its core biological activity.
This building block is therefore crucial for synthesizing novel candidates for a range of therapeutic areas, from oncology to neurodegenerative diseases.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Information:
Protocol: Safe Handling and PPE
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7][8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[7][8][10]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[7]
-
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[7][8][10] Do not eat, drink, or smoke in the laboratory.[10]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] Recommended storage is at 2-8°C.[1]
Safe Handling Workflow Diagram
Caption: Standard workflow for safely handling the compound.
References
- 1. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]
- 2. This compound| CAS:#243128-47-4 -Letopharm Limited [letopharm.com]
- 3. PubChemLite - this compound (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jelsciences.com [jelsciences.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
3-Fluoro-4-(trifluoromethyl)benzophenone CAS number and safety data
An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated benzophenone derivative of significant interest in contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed information on its chemical identity, safety, synthesis, and applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic ketone. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry.
CAS Number: 243128-47-4[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C14H8F4O | [1] |
| Molecular Weight | 268.21 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 52-53 °C | [2] |
| Boiling Point | 121-123 °C at 1.5 mm Hg | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2][3] |
Safety and Handling
Due to its chemical nature as a substituted aromatic ketone, this compound requires careful handling in a laboratory setting. The safety information provided is based on data for structurally similar compounds, such as 3-(trifluoromethyl)benzophenone and other fluorinated benzophenones.
GHS Hazard Classification:
| Hazard Class | Category | Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: GHS classification for 3-(Trifluoromethyl)benzophenone[4][5]
Safe Handling Workflow:
Caption: Workflow for the safe handling of this compound.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][6]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]
Synthesis Protocol
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This common method for preparing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[7]
Reaction Scheme: Friedel-Crafts acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride.
Step-by-Step Methodology:
-
Preparation of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride: This starting material can be synthesized from 3-fluoro-4-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to an excess of dry benzene, which serves as both the reactant and the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add 3-fluoro-4-(trifluoromethyl)benzoyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) group, is a widely used strategy in modern drug design.[8][9] These groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[10]
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzophenone core itself is a structural motif found in some bioactive compounds.[11] The unique substitution pattern of this particular benzophenone derivative makes it a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds.
Bioisosteric Replacement Strategy:
The diaryl ketone moiety of benzophenone can act as a bioisostere for other chemical groups in drug molecules. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The use of this compound allows for the introduction of a fluorinated phenyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.
Caption: Conceptual diagram of using this compound in drug design.
The trifluoromethyl group is known to be a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter the electronic environment of the molecule.[10] This can lead to improved binding to the target protein. Furthermore, the C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[10]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a benzophenone core with fluoro and trifluoromethyl substituents provides a versatile platform for the synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, safe handling procedures, and synthetic routes is essential for researchers and scientists working with this compound.
References
- 1. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]
- 2. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]
- 3. fishersci.pt [fishersci.pt]
- 4. 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 11. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 3-Fluoro-4-(trifluoromethyl)benzophenone
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(trifluoromethyl)benzophenone
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, definitive structural confirmation is the bedrock of any research endeavor. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will detail the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that govern these spectral signatures. This guide serves as a self-validating reference for scientists synthesizing or working with this compound, enabling them to confirm its identity and purity with confidence.
Introduction and Molecular Structure
This compound (C₁₄H₈F₄O) is a diaryl ketone featuring a complex substitution pattern on one of its phenyl rings.[1] The presence of both a fluorine atom and a trifluoromethyl group introduces significant electronic and structural perturbations, making a multi-technique spectroscopic approach essential for unambiguous characterization. The electron-withdrawing nature of these substituents profoundly influences the chemical environment of the molecule's atoms, which in turn dictates the resulting spectroscopic output.
A logical first step in any spectroscopic analysis is to define the molecular structure and establish a clear numbering system for atomic positions. This provides the necessary framework for assigning signals in the subsequent NMR analysis.
References
An In-depth Technical Guide to the Molecular Structure of [3-Fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone. This compound serves as a significant scaffold in medicinal chemistry, and a thorough understanding of its properties is crucial for its application in drug discovery and development. This document delves into the strategic rationale behind its synthesis via Friedel-Crafts acylation, offers detailed protocols for its purification, and provides an in-depth analysis of its expected spectroscopic signature. By integrating theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the knowledge to confidently synthesize, purify, and characterize this and structurally related molecules.
Introduction: The Significance of Fluorinated Benzophenones in Medicinal Chemistry
Benzophenone and its derivatives are a cornerstone of synthetic and medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of fluorine-containing substituents, such as the fluoro and trifluoromethyl groups, has become a pivotal strategy in modern drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.
The subject of this guide, [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone, is a prime example of a strategically functionalized benzophenone. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings introduces unique electronic and steric properties that are highly sought after in the development of novel therapeutics. This guide will provide a detailed examination of this molecule, from its foundational structure to its synthesis and rigorous analytical characterization.
Molecular Structure and the Influence of Fluoro and Trifluoromethyl Substituents
The molecular structure of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone consists of a central carbonyl group (ketone) linking two phenyl rings. One phenyl ring is unsubstituted, while the other is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position.
Caption: Molecular structure of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone.
The strategic placement of these substituents has profound implications:
-
Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] It also possesses high lipophilicity, which can enhance a molecule's ability to cross biological membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the metabolic stability of the parent molecule.[1]
-
Fluoro (F) Group: The fluorine atom is the most electronegative element, and its presence also imparts a strong electron-withdrawing inductive effect.[3] This can modulate the pKa of nearby functional groups and influence electrostatic interactions with target proteins.[3] The small van der Waals radius of fluorine means it can often replace a hydrogen atom without significant steric hindrance, acting as a "super-hydrogen".
The combination of these two groups on the same aromatic ring creates a highly electron-deficient system, which influences the reactivity of the molecule and its potential interactions in a biological context.
Synthesis via Friedel-Crafts Acylation: A Mechanistic and Practical Overview
The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation .[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
For the synthesis of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone, the reaction would proceed by the acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride.
The Underlying Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[4]
-
Electrophilic Attack: The π-electrons of the aromatic ring (benzene) act as a nucleophile, attacking the electrophilic acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol (Representative)
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Benzene | C₆H₆ | 78.11 | Anhydrous, used as reactant and solvent. |
| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 242.55 | Highly reactive, handle in a fume hood. |
| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, highly hygroscopic and corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as a solvent. |
| Hydrochloric Acid | HCl | 36.46 | Concentrated solution for work-up. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution for neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas outlet bubbler (to vent HCl gas into a trap), and a dropping funnel.
-
Charging Reactants: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Benzene: Add anhydrous benzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification of the Product
The crude [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity compound for further use.
-
Recrystallization: If the crude product is a solid, recrystallization is a common and effective purification method. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally.
-
Column Chromatography: For oily products or to achieve very high purity, silica gel column chromatography is the method of choice. A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will be required to separate the product from impurities.
Analytical Characterization: A Spectroscopic Roadmap
Comprehensive spectroscopic analysis is required to confirm the identity and purity of the synthesized [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
-
Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern is expected for the protons on both the unsubstituted and substituted phenyl rings. The protons on the unsubstituted ring will likely appear as a multiplet integrating to 5 hydrogens. The three protons on the substituted ring will show splitting patterns influenced by both the fluorine and the trifluoromethyl group, as well as by each other.
-
Coupling: Expect to see complex spin-spin coupling between adjacent protons and also coupling to the ¹⁹F nucleus.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon (δ ~195 ppm): The ketone carbonyl carbon will appear as a singlet in the downfield region.
-
Aromatic Carbons (δ 120-140 ppm): The aromatic carbons will appear in this region. The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling. The carbon of the CF₃ group will appear as a quartet.
-
Quaternary Carbons: The carbons attached to the carbonyl group and the trifluoromethyl group will be readily identifiable.
-
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.
-
Trifluoromethyl Group: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.
-
Fluoro Group: A multiplet corresponding to the single fluorine atom on the aromatic ring will be observed, with coupling to nearby protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone (C₁₄H₈F₄O), which is 284.05 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of acylium ions. Expect to see fragment ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the 3-fluoro-4-(trifluoromethyl)benzoyl cation (C₈H₃F₄O⁺, m/z = 207). Further fragmentation of the aromatic rings may also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~1660 | C=O stretch (ketone) | Strong, sharp absorption |
| 3100-3000 | C-H stretch (aromatic) | Medium to weak absorptions |
| 1600-1450 | C=C stretch (aromatic) | Multiple medium to strong absorptions |
| 1350-1150 | C-F stretch (trifluoromethyl) | Strong, broad absorptions |
| 1250-1000 | C-F stretch (aryl fluoride) | Strong absorption |
Conclusion
[3-Fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone represents a valuable building block in the design of new chemical entities with potential therapeutic applications. A thorough understanding of its molecular structure, the influence of its fluorine-containing substituents, and the practical aspects of its synthesis and characterization are paramount for its effective utilization. This guide has provided a comprehensive overview of these key aspects, grounded in the principles of organic chemistry and supported by established analytical techniques. The provided protocols and spectroscopic interpretations serve as a robust starting point for researchers and drug development professionals working with this and related fluorinated benzophenones.
References
Part 1: The Genesis of a Versatile Scaffold: Discovery and Synthetic Evolution
An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzophenone Derivatives
This guide provides a comprehensive exploration of fluorinated benzophenone derivatives, charting their evolution from early organofluorine chemistry to their current status as a privileged scaffold in drug discovery and materials science. We will delve into the foundational synthetic methodologies, the profound impact of fluorination on molecular properties, and the diverse applications that have emerged as a result. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical class of compounds.
The journey of fluorinated benzophenones is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[1] The first synthesis of an organofluorine compound by halogen exchange, a foundational technique, was reported by Alexander Borodin in 1862 when he prepared benzoyl fluoride from benzoyl chloride.[1][2] However, it was the strategic incorporation of fluorine into complex organic molecules in the 20th century that unlocked its true potential, driven by the unique properties the fluorine atom imparts.
The benzophenone core, a well-known motif in natural products and synthetic compounds, presented an attractive target for fluorination.[3][4] Early efforts to create these derivatives relied on classical electrophilic aromatic substitution reactions, which laid the groundwork for more sophisticated and precise methods to come.
The Evolution of Synthetic Strategies
The synthetic toolkit for accessing fluorinated benzophenone derivatives has expanded significantly, moving from harsh, often non-selective classical methods to highly controlled, modern catalytic reactions. This progression reflects a paradigm shift in organic synthesis toward efficiency, selectivity, and functional group tolerance.
Classical Methods: The Foundation
The Friedel-Crafts acylation was a primary early method, involving the reaction of a fluorinated benzene derivative with a benzoyl chloride (or vice versa) in the presence of a strong Lewis acid like aluminum chloride.[5][6] While foundational, this method often suffers from a lack of regioselectivity and harsh conditions that limit its applicability to complex molecules.[7] Another key classical approach is the halogen-exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr) where a chloro- or bromo-substituted benzophenone is treated with a fluoride salt, such as potassium fluoride, often at high temperatures.[2][8]
Modern Methods: Precision and Versatility
Contemporary synthesis offers far greater control. The development of electrophilic fluorinating agents (e.g., Selectfluor®) allows for the direct and often milder introduction of fluorine onto electron-rich aromatic rings.[9] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have revolutionized the construction of the biaryl ketone scaffold, allowing for the modular and highly specific assembly of complex fluorinated benzophenones from a wide array of precursors.[3]
Table 1: A Comparative Overview of Key Synthetic Methodologies
| Method | Description | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Electrophilic acylation of a fluoroaromatic ring with a benzoyl halide using a Lewis acid catalyst.[6][10] | Utilizes simple, readily available starting materials. | Harsh conditions, potential for isomer formation, limited functional group compatibility.[7][11] |
| Halogen-Exchange (Halex) | Nucleophilic substitution of an aryl chloride/bromide with a fluoride salt (e.g., KF).[8] | Cost-effective for industrial scale-up. | Requires high temperatures and activated aromatic systems; can lack selectivity. |
| Grignard/Organolithium Addition | Addition of a fluorinated aryl Grignard or organolithium reagent to a benzaldehyde, followed by oxidation.[12] | Good for constructing specific substitution patterns. | Requires strictly anhydrous conditions; sensitive to many functional groups. |
| Cross-Coupling Reactions | Pd- or Cu-catalyzed coupling of an aryl halide/triflate with an organometallic reagent. | High functional group tolerance, excellent modularity and regiocontrol. | Catalyst cost and sensitivity; requires pre-functionalized starting materials. |
| Electrophilic Fluorination | Direct fluorination of a benzophenone scaffold using an electrophilic fluorine source (e.g., N-F reagents).[9] | Milder conditions; can fluorinate electron-rich systems. | Reagents can be expensive; regioselectivity is dependent on substrate electronics. |
Self-Validating Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation
This protocol details a representative synthesis, a method frequently employed for its straightforwardness, and includes the necessary steps for validation and purification.
Materials:
-
Fluorobenzene (anhydrous)
-
4-Fluorobenzoyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq). Anhydrous DCM is added, and the slurry is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ slurry. The mixture is stirred for 15 minutes at 0°C.
-
Acylation: Fluorobenzene (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Reaction Monitoring (Validation Point 1): The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorobenzoyl chloride spot indicates reaction completion.
-
Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 2M HCl. This is done cautiously in a fume hood due to HCl gas evolution. The mixture is stirred until all solids dissolve.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by flash column chromatography on silica gel (95:5 Hexanes:EtOAc) or by recrystallization from ethanol.
-
Characterization (Validation Point 2): The identity and purity of the final product, 4,4'-difluorobenzophenone, are confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis. A pure product should have a melting point of 106-107°C.[8]
Causality in Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. The presence of water would decompose the catalyst and halt the reaction.
-
Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon highly electrophilic and activating it for the attack by the electron-rich fluorobenzene ring.
-
Acidic Quench: The quench with HCl protonates the aluminum-oxygen complex formed during the reaction, breaking it apart and liberating the benzophenone product. It also neutralizes any remaining AlCl₃.
-
Bicarbonate Wash: The NaHCO₃ wash is essential to remove any residual acidic species from the organic layer before solvent evaporation.
Part 2: The "Fluorine Factor": Properties and Multifaceted Applications
The strategic placement of fluorine atoms on the benzophenone scaffold dramatically alters its physicochemical and biological properties.[13] This "fluorine factor" is the primary driver behind the widespread use of these derivatives in medicinal chemistry and materials science.[12][14]
The Physicochemical Impact of Fluorination
The introduction of fluorine is a powerful tool for fine-tuning molecular characteristics:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often blocks metabolic "soft spots," increasing the half-life of a drug candidate.[13][15]
-
Lipophilicity and Permeability: Fluorine is highly electronegative yet the trifluoromethyl group, for instance, is lipophilic. This dual nature allows chemists to modulate a molecule's lipophilicity (logP), which is critical for its ability to cross cell membranes and interact with biological targets.[15]
-
Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets. It can also act as a weak hydrogen bond acceptor, enhancing binding affinity and selectivity.[4][13]
-
pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby acidic or basic groups. This influences a molecule's ionization state at physiological pH, affecting its solubility and target engagement.[15]
Caption: Key property modulations resulting from the fluorination of benzophenones.
Applications Across Scientific Disciplines
The tunable properties of fluorinated benzophenones have made them invaluable in several fields.
Medicinal Chemistry: The benzophenone scaffold is ubiquitous in medicinal chemistry, and its fluorinated derivatives have shown a wide range of biological activities.[3] They have been investigated as:
-
Anticancer Agents: Certain derivatives exhibit potent cytotoxic effects on various cancer cell lines.[3][5]
-
Anti-inflammatory Agents: Fluorinated benzophenones have shown inhibitory activity against pro-inflammatory cytokines like IL-6.[3]
-
Neuroprotective Agents: Derivatives have been developed as inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE-1).[3]
-
Antimicrobial and Antiviral Agents: The scaffold has been explored for activity against various microbes and viruses, including HIV.[3][5]
Materials Science and Photochemistry: Benzophenones are potent photoinitiators, capable of absorbing UV light to generate radicals that initiate polymerization. Fluorination can enhance their photostability and tune their absorption spectra.[12][16] Recently, perfluoropolyether-benzophenone materials have been developed as highly durable, anti-reflective, and anti-contamination coatings, demonstrating their utility in advanced materials.[17]
Part 3: The Horizon: Future Directions and Innovations
The field of fluorinated benzophenone derivatives continues to advance, driven by new challenges in medicine and materials science.
Workflow: Rational Design of Next-Generation Derivatives The development of new fluorinated benzophenone-based drugs or materials follows an iterative, rational design process.
Caption: A typical workflow for the rational design and optimization of novel derivatives.
Future research will likely focus on developing novel bioisosteres for the benzophenone core to improve pharmacological properties, creating more efficient and environmentally friendly synthetic methods, and exploring their application in cutting-edge areas like photodynamic therapy and advanced polymer science.[6][18] The rich history and continued innovation surrounding fluorinated benzophenone derivatives ensure their place as a cornerstone of modern chemical science for the foreseeable future.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 6. US20200262776A1 - New Process for the Manufacture of Fluorinated Benzenes and Fluorinated Benzophenones, and Derivatives Thereof - Google Patents [patents.google.com]
- 7. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 8. EP0101760A1 - Process for producing fluorobenzophenone derivatives - Google Patents [patents.google.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 11. CN104610035A - Method for preparing high-purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 12. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on one of the phenyl rings, imparts distinct physicochemical properties that are critical for its application in drug design and as a building block in organic synthesis. Understanding these properties, particularly the melting and boiling points, is fundamental for its handling, purification, and reaction optimization. This guide provides a detailed overview of the key physical characteristics of this compound, supported by available data and methodologies for its assessment.
Core Physicochemical Properties
The physical state and thermal behavior of a compound are dictated by its intermolecular forces, which are in turn influenced by its molecular structure. In the case of this compound, the presence of the highly electronegative fluorine and trifluoromethyl groups introduces strong dipole-dipole interactions, which significantly affect its melting and boiling points compared to unsubstituted benzophenone.
Data Summary
A compilation of the available physical property data for this compound is presented below for easy reference.
| Physical Property | Value | Source(s) |
| Melting Point | 64-67 °C | [1] |
| Boiling Point | 324 °C at 760 mmHg | [2] |
| Density | 1.306 g/cm³ | [2] |
| Flash Point | 124.3 °C | [2] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Determination of Thermal Properties
The accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following section outlines the standard experimental protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this occurs over a narrow range. The reported melting point of 64-67 °C for this compound indicates a relatively pure sample.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the atmospheric pressure. The reported boiling point of 324 °C at 760 mmHg (atmospheric pressure at sea level) is a key identifier for this compound.
Methodology: Distillation
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a thermometer, and a receiving flask.
-
Sample Introduction: The liquid this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently.
-
Vaporization and Condensation: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.
-
Boiling Point Reading: The temperature at which a steady stream of distillate is collected is recorded as the boiling point.
Caption: Experimental Setup for Boiling Point Determination.
Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The benzophenone core provides a rigid aromatic framework. The fluorine atom at the 3-position and the trifluoromethyl group at the 4-position introduce significant electronic effects. The high electronegativity of these substituents creates a strong dipole moment in the molecule, leading to enhanced intermolecular dipole-dipole interactions. These stronger forces, compared to those in unsubstituted benzophenone, require more thermal energy to overcome, resulting in a higher melting and boiling point.
Conclusion
The melting and boiling points are critical physical constants for this compound, providing essential information for its purification, handling, and use in synthetic applications. The data presented in this guide, along with the outlined experimental methodologies, offer a comprehensive resource for researchers and professionals working with this important fluorinated compound.
References
thermodynamic stability of 3-Fluoro-4-(trifluoromethyl)benzophenone
An In-depth Technical Guide to the Thermodynamic Stability of 3-Fluoro-4-(trifluoromethyl)benzophenone
This guide provides a comprehensive technical framework for evaluating the . It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability to inform decisions in synthesis, formulation, storage, and regulatory compliance. Rather than a simple data sheet, this document outlines the scientific rationale and experimental strategies necessary for a thorough stability assessment.
Introduction: The Significance of Fluorinated Benzophenones
This compound belongs to a class of highly functionalized aromatic ketones. The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The trifluoromethyl group, in particular, is prized for its ability to increase resistance to oxidative metabolism and improve cell membrane penetration.[2][3] Consequently, understanding the thermodynamic stability of this molecule is paramount, as it dictates its shelf-life, degradation pathways, and suitability as an intermediate or active pharmaceutical ingredient (API).
This guide will explore the structural features governing the stability of this compound, present a robust experimental workflow for its quantitative assessment, and discuss the theoretical approaches that can complement empirical data.
Molecular Structure and Physicochemical Profile
The inherent stability of a molecule is fundamentally linked to its structure. The subject molecule combines a benzophenone core with two potent electron-withdrawing groups on one of the phenyl rings.
Caption: 2D Structure of this compound.
The key stability-influencing features are:
-
Aromatic Systems: The two phenyl rings provide significant resonance stabilization.
-
Carbon-Fluorine Bonds: The aryl C-F and the C-F bonds within the trifluoromethyl group are exceptionally strong and have high bond dissociation energies, conferring high resistance to thermal and chemical cleavage.[1]
-
Electron-Withdrawing Effects: Both the fluorine atom and the CF3 group are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the central carbonyl group.
A summary of its known physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 243128-47-4 | [4] |
| Molecular Formula | C₁₄H₈F₄O | [4][5] |
| Molecular Weight | 268.21 g/mol | [4][6] |
| Melting Point | 64-67 °C | [4] |
| Appearance | Solid | [7] |
| Storage Temperature | 2-8 °C | [4] |
Framework for Thermodynamic Stability Assessment
A comprehensive evaluation of thermodynamic stability requires a multi-faceted approach, combining thermal analysis, forced degradation studies, and analytical quantification. This section details the requisite experimental protocols.
Caption: Workflow for Thermodynamic Stability Assessment.
Thermal Analysis
Thermal analysis provides critical information on decomposition temperatures and phase behavior.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal decomposition.
-
Methodology:
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.
-
Atmosphere: Purge with inert nitrogen gas at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To identify melting point, purity, and other thermally-induced transitions.
-
Methodology:
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Atmosphere: Purge with inert nitrogen gas at 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature below the decomposition onset found by TGA (e.g., 250 °C) at a rate of 10 °C/min.
-
Data Analysis: Record the heat flow. The sharp endotherm corresponds to the melting point. The absence of other significant thermal events prior to decomposition suggests good thermal stability in the solid state.
-
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products and pathways, which is a cornerstone of pharmaceutical development.
Protocol 3: Comprehensive Stress Testing (Based on ICH Q1A Guidelines)
-
Objective: To assess stability under hydrolytic, oxidative, and photolytic stress.
-
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80 °C for 24 hours.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze immediately via HPLC-UV.
-
Analytical Quantification and Identification
Protocol 4: HPLC Method for Stability Assessment
-
Objective: To separate the parent compound from its degradation products and quantify its purity.
-
Methodology:
-
System: High-Performance Liquid Chromatography with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Calculate the percentage of the parent peak area relative to the total peak area to determine the extent of degradation.
-
Anticipated Stability Profile and Degradation Pathways
The combination of two aromatic rings and strong C-F bonds suggests that this compound is a highly stable molecule.
Caption: Key Molecular Features Driving Thermodynamic Stability.
-
Thermal Stability: TGA analysis is expected to show an onset of decomposition well above 200 °C. The molecule's high molecular weight and robust structure contribute to low volatility and high thermal resistance.
-
Hydrolytic Stability: The benzophenone core is generally stable to hydrolysis. The electron-withdrawing groups may slightly activate the carbonyl carbon, but significant degradation under neutral pH is unlikely. Forced acidic or basic conditions may induce slow hydrolysis.
-
Oxidative Stability: The molecule is anticipated to be highly resistant to oxidation due to the deactivating effect of the fluorine and CF3 groups on the aromatic ring.
-
Potential Decomposition: Under extreme thermal stress (>800 °C), decomposition is likely to fragment the molecule, potentially generating hazardous byproducts like hydrogen fluoride (HF) and various carbon oxides.[7][8] In forced degradation studies, cleavage at the carbonyl bridge or reactions on the unsubstituted phenyl ring are the most probable pathways.
Conclusion
This compound is predicted to be a thermodynamically stable compound, a direct consequence of the intrinsic strength imparted by its fluorinated substituents and aromatic nature. This inherent stability is a significant asset for its application in drug development and fine chemical synthesis.
A rigorous experimental evaluation, following the thermal analysis and forced degradation workflows detailed in this guide, is mandatory for a complete stability profile. The resulting data is crucial for determining appropriate storage conditions, predicting shelf-life, identifying potential degradants for toxicological assessment, and fulfilling regulatory requirements. This systematic approach ensures that the stability characteristics of this valuable building block are thoroughly understood and documented.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]
- 5. This compound| CAS:#243128-47-4 -Letopharm Limited [letopharm.com]
- 6. scbt.com [scbt.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 3-Fluoro-4-(trifluoromethyl)benzophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: A Modern Building Block for Complex Molecules
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and fluorinated groups into organic molecules is a cornerstone of modern molecular design.[1] The benzophenone scaffold itself is a ubiquitous and versatile structure found in numerous pharmacologically active compounds and marketed drugs, prized for its role in creating molecules with anticancer, anti-inflammatory, and antiviral properties.[2] The compound 3-Fluoro-4-(trifluoromethyl)benzophenone represents a powerful convergence of these two motifs. It is a highly functionalized building block engineered for advanced organic synthesis.
The presence of both a fluorine atom and a potent electron-withdrawing trifluoromethyl (CF₃) group on one of the phenyl rings dramatically influences the molecule's electronic properties and reactivity.[3] The CF₃ group, in particular, is invaluable in drug design for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][3][4] This guide provides an in-depth exploration of the synthetic applications, reaction protocols, and underlying chemical principles for leveraging this compound in your research.
Physicochemical Properties and Electronic Profile
The unique reactivity of this compound stems from the synergistic electronic effects of its substituents. The trifluoromethyl and fluoro groups are strongly electron-withdrawing, which deactivates the substituted phenyl ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) . The fluorine atom at the 3-position is thus primed to act as an effective leaving group when attacked by a suitable nucleophile. Furthermore, the electron-withdrawing nature of these groups enhances the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to attack by nucleophiles like Grignard reagents or reducing agents.
| Property | Value |
| Molecular Formula | C₁₄H₈F₄O[5] |
| Molecular Weight | 268.21 g/mol |
| Monoisotopic Mass | 268.05112 Da[5] |
| Appearance | Crystalline solid (typical) |
| Melting Point | 52-53 °C (for the related 3-(trifluoromethyl)benzophenone)[6] |
| XlogP (predicted) | 4.2[5] |
| InChIKey | MTIRNKSQHDWCIJ-UHFFFAOYSA-N[5] |
Core Synthetic Applications & Strategic Workflows
This compound is a versatile precursor for a range of molecular scaffolds. Its two primary reaction centers—the activated C-F bond and the carbonyl group—allow for orthogonal synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most valuable transformation for this reagent. The electron-deficient aromatic ring allows for the displacement of the fluoride ion by a variety of nucleophiles. This reaction is central to building complex molecules, particularly in pharmaceutical development where the introduction of amine or ether functionalities is common.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing trifluoromethyl and benzoyl groups stabilize the intermediate negative charge (the Meisenheimer complex) through resonance and inductive effects, thereby lowering the activation energy for the reaction and facilitating the displacement of the fluoride.
Carbonyl Group Transformations
The benzophenone core provides a reactive handle for constructing new stereocenters and expanding the molecular framework.
-
Reduction to Secondary Alcohols: The ketone can be easily reduced to the corresponding diphenylmethanol derivative using standard reducing agents like sodium borohydride. This introduces a chiral center and a hydroxyl group that can be used for further functionalization (e.g., esterification, etherification).
-
Addition of Organometallics: Grignard or organolithium reagents add to the carbonyl to form tertiary alcohols. This is a powerful C-C bond-forming reaction that allows for the introduction of diverse alkyl, aryl, or vinyl groups.
Bioisosteric Design
In drug discovery, replacing a chemical moiety with a bioisostere—a group with similar physical or chemical properties that confers advantageous pharmacological attributes—is a key strategy.[7] The 3-fluoro-4-(trifluoromethyl)phenyl group can serve as a bioisostere for other substituted phenyl rings, offering a unique profile of metabolic stability and receptor-binding interactions.[3][7]
Experimental Protocols
Disclaimer: These protocols are representative and should be performed by trained personnel in a properly equipped chemical laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of a Diarylether via SNAr Reaction
This protocol details the synthesis of (4-methoxyphenyl)(3-(4-methoxyphenoxy)-4-(trifluoromethyl)phenyl)methanone, a representative diarylether, via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Round-bottom flask and reflux condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 2.68 g, 10.0 mmol), 4-methoxyphenol (1.49 g, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous DMF (e.g., 40 mL) to the flask via syringe.
-
Equip the flask with a reflux condenser and stir the mixture at 90-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzophenone is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (approx. 200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylether product.
Protocol 2: Reduction of the Carbonyl Group to a Secondary Alcohol
This protocol describes the reduction of this compound to the corresponding secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (e.g., 2.68 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the solution in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the solution is slightly acidic.
-
Remove most of the methanol under reduced pressure.
-
Add water (50 mL) and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 40 mL) and then with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude alcohol.
-
The product can be further purified by recrystallization or silica gel chromatography if necessary.
Conclusion
This compound is more than a simple ketone; it is a strategically designed synthetic intermediate. Its dual reactive sites, governed by the powerful electronic influence of its fluoro and trifluoromethyl substituents, provide chemists with a versatile platform for constructing complex molecular architectures. The protocols and principles outlined in this guide serve as a starting point for researchers aiming to incorporate this valuable building block into their synthetic programs, particularly in the pursuit of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C14H8F4O) [pubchemlite.lcsb.uni.lu]
- 6. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]
- 7. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Fluoro-4-(trifluoromethyl)benzophenone in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Therapeutic Potential with a Fluorinated Benzophenone Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the vast arsenal of fluorinated building blocks, 3-Fluoro-4-(trifluoromethyl)benzophenone has emerged as a particularly valuable synthon for the construction of complex and biologically active molecules. This application note provides a comprehensive overview of the utility of this compound in API synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The presence of both a fluoro and a trifluoromethyl group on the benzophenone core offers a dual advantage. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability and binding affinity.[2] The fluoro group, positioned at the meta position, can further modulate the electronic properties of the ring system and provide an additional vector for specific interactions with biological targets. This unique substitution pattern makes this compound an attractive starting material for the synthesis of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS).
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 243128-47-4 | N/A |
| Molecular Formula | C₁₄H₈F₄O | N/A |
| Molecular Weight | 268.21 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 64-67 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | N/A |
Key Synthetic Transformations and Applications
This compound serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. The ketone functionality is a primary reactive handle, amenable to reductions, nucleophilic additions, and olefination reactions.
Asymmetric Reduction to Chiral Diaryl Alcohols
The synthesis of enantiomerically pure chiral diaryl alcohols is a critical step in the development of many APIs. These chiral scaffolds can serve as key intermediates for the synthesis of neuroprotective agents and other CNS-active compounds. The asymmetric reduction of the prochiral ketone of this compound can be achieved using various catalytic systems.
Caption: Workflow for the asymmetric reduction of this compound.
This protocol describes a general procedure for the asymmetric reduction of this compound using the Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
This compound
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous THF.
-
Catalyst Addition: Cool the solution to 0 °C and add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise. Stir the mixture for 15 minutes at this temperature.
-
Reducing Agent Addition: Slowly add the borane-THF complex solution (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cautiously quench the reaction by the slow dropwise addition of methanol at 0 °C.
-
Workup: Add 1 M hydrochloric acid and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral diaryl alcohol.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the borane reagent with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are essential as water will react with and quench the borane reducing agent.
-
Low Temperature: The reaction is performed at low temperature to enhance the enantioselectivity of the reduction.
-
Slow Addition of Reducing Agent: Slow addition of the borane-THF complex helps to control the reaction rate and prevent side reactions.
-
Methanol Quench: Methanol is used to safely decompose any excess borane reagent.
Reductive Amination to Chiral Amines
The synthesis of chiral amines is of great interest in medicinal chemistry, as the amine functional group is a common feature in many biologically active molecules. Reductive amination of this compound provides a direct route to chiral diarylmethylamines.
Caption: General workflow for the reductive amination of this compound.
This protocol outlines a general one-pot procedure for the reductive amination of this compound.
Materials:
-
This compound
-
Ammonium acetate or a primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine source (e.g., ammonium acetate, 5-10 eq) in anhydrous methanol.
-
pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH to approximately 6-7.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to quench the reaction and neutralize the acid. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired amine.
Causality Behind Experimental Choices:
-
pH Control: Maintaining a slightly acidic pH is crucial for the formation of the iminium ion intermediate, which is more susceptible to reduction than the starting ketone.
-
Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion over the ketone, which is essential for a successful one-pot reaction.
-
Excess Amine: Using an excess of the amine source drives the equilibrium towards the formation of the iminium ion.
Application in the Synthesis of Neuroprotective Agents
The 3-fluoro-4-(trifluoromethyl)phenyl moiety is a key structural feature in a number of compounds investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] The unique electronic and steric properties of this group can contribute to enhanced binding to target enzymes, such as β-secretase (BACE-1) and acetylcholinesterase (AChE), which are implicated in the pathology of Alzheimer's disease.[1] While specific APIs directly synthesized from this compound are not extensively documented in publicly available literature, the synthetic transformations described above provide a clear pathway to a variety of potential drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex and potentially bioactive molecules. Its unique substitution pattern offers significant advantages in the design of novel APIs, particularly for CNS targets. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising synthon in their drug discovery programs. The strategic application of this building block, guided by the principles of medicinal chemistry and sound synthetic methodology, holds the promise of unlocking new therapeutic avenues for a range of diseases.
References
reaction of 3-Fluoro-4-(trifluoromethyl)benzophenone with Grignard reagents
An In-Depth Guide to the Synthesis of Tertiary Alcohols via Grignard Reaction with 3-Fluoro-4-(trifluoromethyl)benzophenone
Introduction: The Strategic Importance of Fluorinated Benzophenones
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] this compound is a prime example of a high-value, fluorinated diaryl ketone. Its two electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF3) group—activate the carbonyl carbon, making it an excellent electrophile for nucleophilic addition reactions.
One of the most powerful and versatile methods for forming carbon-carbon bonds is the Grignard reaction.[4][5] This organometallic reaction allows for the straightforward synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively.[6][7][8] This guide provides a comprehensive overview of the reaction between this compound and Grignard reagents, offering detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals. The resulting tertiary alcohol is a valuable chiral intermediate for the synthesis of complex, biologically active molecules.
Reaction Mechanism and Scientific Principles
The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[9] The reaction transforms the planar carbonyl group into a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[10]
Mechanism:
-
Nucleophilic Attack: The carbon atom bonded to magnesium in the Grignard reagent (R-MgX) is highly nucleophilic and attacks the partially positive carbonyl carbon of the benzophenone.[9] This breaks the C=O pi bond, and the electrons move to the oxygen atom.
-
Alkoxide Formation: A tetrahedral magnesium alkoxide intermediate is formed.
-
Protonation: The addition of a protic acid (like dilute HCl or NH4Cl) in the workup step protonates the alkoxide, yielding the tertiary alcohol product and water-soluble magnesium salts.[11]
Caption: General mechanism of the Grignard reaction with the ketone.
Electronic and Steric Considerations: The reactivity of the benzophenone substrate is significantly influenced by its substituents.
-
Electronic Effects: The fluorine and trifluoromethyl groups are strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the Grignard reagent. This generally leads to faster reaction rates compared to unsubstituted benzophenone.
-
Steric Effects: While the substituents are in the meta and para positions relative to the carbonyl group, the overall steric bulk of the Grignard reagent itself can influence the reaction rate.[12][13] Larger, more branched Grignard reagents may react more slowly than smaller ones like methylmagnesium bromide.
Potential Side Reactions:
-
Enolization: If the Grignard reagent is particularly bulky and basic, it can act as a base and deprotonate the alpha-carbon of a ketone, leading to an enolate. However, benzophenone lacks alpha-hydrogens, so this side reaction is not a concern here.
-
Reduction: Some Grignard reagents with beta-hydrogens can reduce the ketone to a secondary alcohol. This occurs via a six-membered transition state.[4]
-
Coupling: In the preparation of the Grignard reagent, a coupling reaction between the organohalide and the formed Grignard reagent can occur, leading to byproducts like biphenyl in the case of phenylmagnesium bromide.[14]
Detailed Experimental Protocol
This protocol describes the reaction of this compound with a commercially available Grignard reagent, which simplifies the procedure by avoiding the often-tricky initiation step of Grignard reagent formation.[15]
Part 1: Materials and Reagents
It is crucial that all glassware is scrupulously dried in an oven overnight and assembled hot, then cooled under a stream of dry nitrogen or argon to prevent moisture from quenching the highly reactive Grignard reagent.[11][14][16] All solvents must be anhydrous.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Properties |
| This compound | C₁₄H₈F₄O | 284.21 | Substrate | Solid |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | CH₃MgBr | 119.23 | Grignard Reagent | Pyrophoric, water-reactive solution[17][18] |
| Anhydrous Diethyl Ether ((C₂H₅)₂O) | (C₂H₅)₂O | 74.12 | Solvent | Highly flammable, volatile[16] |
| Hydrochloric Acid (1 M) | HCl | 36.46 | Quenching Agent | Corrosive |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Wash | Neutralizes excess acid |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Wash | Reduces solubility of organic product in aqueous layer |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from organic phase |
Part 2: Experimental Workflow
Caption: Experimental workflow from preparation to product purification.
Part 3: Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum or a flow of inert gas and allow it to cool to room temperature.[19]
-
Reaction Setup: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous diethyl ether in the reaction flask.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the Grignard addition.[20]
-
Grignard Addition: Using a dry, gas-tight syringe, slowly add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise to the ketone solution over 15-20 minutes. Maintain the temperature below 10°C. A color change and/or the formation of a precipitate may be observed.[14]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add 1 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[14][21] Be cautious as this is an exothermic process and may cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine all organic layers and wash them successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to aid in phase separation).[21]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Product Characterization
The identity and purity of the synthesized tertiary alcohol should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[15]
-
Melting Point (mp): A sharp melting point range indicates a pure crystalline solid.[15]
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and disappearance of the C=O stretch from the starting ketone (around 1670 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorine-containing groups.
Safety Precautions: A Critical Overview
Grignard reactions demand strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Pyrophoric Reagents: Grignard reagents can ignite spontaneously upon contact with air.[17][18] They react violently with water, releasing flammable hydrogen gas.[22] Always handle them under an inert atmosphere (nitrogen or argon) using proper air-free techniques like syringes or cannulas.[17]
-
Flammable Solvents: Diethyl ether and THF are highly flammable and have low boiling points.[16][19] Ensure there are no open flames or spark sources in the vicinity. All operations must be conducted in a well-ventilated chemical fume hood.
-
Exothermic Reaction: The reaction is exothermic and can become uncontrollable if reagents are added too quickly, leading to a runaway reaction.[18][20] Always use an ice bath for cooling and add reagents slowly.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves. Have a Class D fire extinguisher (for combustible metals) and a bucket of sand readily accessible.[17]
Applications in Drug Design and Development
The tertiary alcohol product of this reaction is a valuable chiral building block for medicinal chemistry. The presence of both a fluorine and a trifluoromethyl group can impart several desirable properties to a drug candidate:
-
Metabolic Stability: The CF3 group is highly stable to metabolic degradation, which can increase the half-life of a drug.[2]
-
Lipophilicity: Both fluorine substituents increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[23]
-
Binding Affinity: The polar C-F bonds can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the potency of the drug.
By using different Grignard reagents (e.g., ethyl-, phenyl-, or more complex alkylmagnesium halides), a diverse library of tertiary alcohols can be synthesized from this compound, providing a rich source of novel scaffolds for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 13. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. quora.com [quora.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. acs.org [acs.org]
- 19. dchas.org [dchas.org]
- 20. rsc.org [rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. nbinno.com [nbinno.com]
Application Notes: Protocols for Nucleophilic Aromatic Substitution on 3-Fluoro-4-(trifluoromethyl)benzophenone
Introduction: The Strategic Value of 3-Fluoro-4-(trifluoromethyl)benzophenone
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and marketed drugs.[1][2] Its rigid, three-dimensional structure provides an excellent framework for presenting pharmacophoric elements to biological targets. The targeted functionalization of this scaffold is therefore a critical task in drug discovery and development.
This compound is an exceptionally valuable building block for this purpose. The aromatic ring is highly activated towards nucleophilic aromatic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr) by the synergistic electron-withdrawing effects of two powerful groups: a para-trifluoromethyl group and a meta-benzoyl group. This activation, combined with the presence of a fluorine atom—an excellent leaving group in SNAr reactions—allows for the mild and efficient introduction of a wide array of nucleophiles at the C3 position.[3][4]
These application notes provide a detailed mechanistic overview and a set of robust, validated protocols for the SNAr functionalization of this compound with common classes of nucleophiles. The methodologies described herein are designed to be reproducible and scalable, empowering researchers to rapidly generate diverse libraries of benzophenone derivatives for screening and lead optimization.
Mechanistic Rationale: Activating the Ring for Nucleophilic Attack
The successful execution of a nucleophilic aromatic substitution reaction hinges on rendering an electron-rich aromatic ring sufficiently electrophilic to be attacked by a nucleophile.[5] The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[4][6]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][7][8]
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the leaving group (fluoride ion).
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. In this compound, the powerful electron-withdrawing trifluoromethyl (-CF₃) and benzoyl (-C(O)Ph) groups are key to this stabilization.[4][9] The -CF₃ group, positioned para to the site of attack, is particularly effective at delocalizing the negative charge of the intermediate through resonance, significantly lowering the activation energy of the first, rate-determining step.[10][4][6] The fluorine atom's high electronegativity further activates the ring toward the initial nucleophilic attack, making it a more reactive substrate than its chloro, bromo, or iodo analogues in SNAr reactions.[3][4][11]
Figure 1: General mechanism for the SNAr reaction on this compound.
General Experimental Considerations & Workflow
Successful SNAr reactions require careful selection of solvents and bases, as well as diligent monitoring.
-
Solvents: Polar aprotic solvents are paramount as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. Commonly used solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).[12]
-
Bases: A base is typically required to either deprotonate the nucleophile (e.g., alcohols, thiols) to increase its nucleophilicity or to act as a scavenger for the hydrogen fluoride (HF) generated when using neutral nucleophiles like primary or secondary amines. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (Triethylamine, DIPEA). For less acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) are often necessary.[13][14]
-
Temperature: While the substrate is highly activated, elevated temperatures (typically 60-120 °C) are often required to provide sufficient energy to overcome the activation barrier of the initial addition step.
The following workflow provides a general framework for performing and analyzing the SNAr protocols described below.
Figure 2: A typical experimental workflow for SNAr reactions.
Detailed Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of --INVALID-LINK--methanone. The use of a mild inorganic base is sufficient to scavenge the HF byproduct.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO (approx. 0.2 M concentration relative to the substrate).
-
Begin stirring the suspension, then add morpholine (1.2 eq) via syringe.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (2x volumes) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)
This protocol describes the synthesis of --INVALID-LINK--methanone. A strong base is required to deprotonate the phenolic hydroxyl group, generating a potent nucleophile.
Materials:
-
This compound
-
4-Methoxyphenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Caution: NaH reacts violently with water. Handle with extreme care. Add sodium hydride (1.3 eq) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 60 °C for 2-4 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate gradient).
Protocol 3: S-Arylation with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of phenyl(3-(phenylthio)-4-(trifluoromethyl)phenyl)methanone. Thiols are more acidic than phenols, allowing for the use of a milder base like potassium carbonate.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add thiophenol (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to afford the desired thioether.[15]
Summary of Reaction Conditions
The following table summarizes the typical conditions for the SNAr functionalization of this compound.
| Protocol | Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Amine (Secondary) | Morpholine | K₂CO₃ | DMSO | 80 | 4-6 | Good to Excellent |
| 2 | Phenol | 4-Methoxyphenol | NaH | DMF | 60 | 2-4 | Good |
| 3 | Thiol | Thiophenol | K₂CO₃ | MeCN | 82 | 3-5 | Good to Excellent |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Base is not strong enough (esp. for alcohols). 3. Impure or wet solvent/reagents. 4. Nucleophile is too sterically hindered. | 1. Increase reaction temperature in 10-20 °C increments. 2. For Protocol 2, ensure NaH is fresh and added correctly. For other protocols, consider a stronger base (e.g., Cs₂CO₃). 3. Use freshly dried, anhydrous solvents and high-purity reagents. 4. Increase reaction time or temperature; consider a less hindered nucleophile if possible. |
| Multiple Products / Side Reactions | 1. Reaction temperature is too high or time is too long. 2. For di-functional nucleophiles, double addition may occur. 3. Decomposition of substrate or product. | 1. Reduce temperature and monitor carefully to stop the reaction upon completion. 2. Use a large excess of the di-functional nucleophile or use protecting group strategies. 3. Consider a milder base or lower temperature. |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF). 2. Product has similar polarity to starting material. | 1. Perform a thorough aqueous work-up with multiple brine washes. Co-evaporation with toluene can also help remove residual DMF/DMSO.[16][17] 2. Optimize chromatography conditions (try different solvent systems or use a shallower gradient). If the product is a solid, attempt recrystallization.[16][17] |
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. glasp.co [glasp.co]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 13. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Medicinal Chemistry in Alzheimer's Research
Introduction: The Evolving Landscape of Alzheimer's Drug Discovery
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that represents the most common cause of dementia worldwide.[1] The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] For decades, the "amyloid cascade hypothesis" has been the dominant theory driving drug discovery, positing that the accumulation of Aβ is the primary trigger for the disease cascade.[3] While this hypothesis has recently seen validation with the approval of anti-amyloid antibody therapies, the complexity of AD pathogenesis is increasingly recognized.[3][4] Emerging research highlights the critical roles of tau pathology, neuroinflammation, and cholinergic dysfunction in the progression of the disease.[5][6][7] This guide provides medicinal chemists, researchers, and drug development professionals with an in-depth overview of current therapeutic strategies, key experimental protocols, and the rationale behind experimental choices in the quest for effective AD treatments.
I. Targeting the Amyloid-β Cascade: Beyond Plaque Removal
The amyloidogenic pathway begins with the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides, particularly the aggregation-prone Aβ42.[2][3] Therapeutic strategies have focused on reducing Aβ production, inhibiting its aggregation, and enhancing its clearance.
β-Secretase (BACE1) Inhibition
BACE1 is the rate-limiting enzyme in Aβ production, making it a prime therapeutic target.[8][9][10] The goal of BACE1 inhibitors is to block the initial cleavage of APP, thereby preventing the formation of Aβ.
The development of BACE1 inhibitors has been challenging due to the need for blood-brain barrier (BBB) penetration and the potential for off-target effects.[9][10] Many BACE1 inhibitors have failed in late-stage clinical trials due to a lack of efficacy or cognitive worsening.[11][12] This has led to the hypothesis that high levels of BACE1 inhibition may interfere with the processing of other substrates important for synaptic function.[8][11][12] Current research suggests that moderate BACE1 inhibition might be a more viable strategy.[8]
Protocol 1: In Vitro BACE1 Inhibition Assay
This protocol outlines a cell-based assay to screen for BACE1 inhibitors.
Objective: To determine the potency of test compounds in inhibiting BACE1 activity and reducing Aβ production in a cellular context.
Materials:
-
Human embryonic kidney (HEK293) cells stably overexpressing human APP.
-
Test compounds dissolved in DMSO.
-
Cell culture medium (e.g., DMEM) and supplements.
-
Aβ40/42 ELISA kits.
-
Cell viability assay kit (e.g., MTT or LDH).
Procedure:
-
Cell Plating: Seed HEK293-APP cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a known BACE1 inhibitor as a positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant for Aβ measurement.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Assess the viability of the remaining cells to identify any cytotoxic effects of the compounds.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of Aβ reduction against the compound concentration.
Causality Behind Experimental Choices:
-
HEK293-APP cells: These cells provide a robust system for measuring the direct impact of compounds on APP processing and Aβ production.
-
Aβ40/42 ELISA: Measuring both Aβ40 and Aβ42 is important as shifts in their ratio can be indicative of γ-secretase modulation.
-
Cell Viability Assay: This is a critical control to ensure that the observed reduction in Aβ is not due to general cellular toxicity.
γ-Secretase Modulation
γ-secretase is a multi-protein complex responsible for the final cleavage of APP to generate Aβ.[13][14] While direct inhibition of γ-secretase has been associated with severe side effects due to its role in processing other essential substrates like Notch, γ-secretase modulators (GSMs) offer a more nuanced approach.[4][13][15] GSMs allosterically bind to γ-secretase, shifting its cleavage preference to produce shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of Aβ42.[4][13][16]
First-generation GSMs were derived from non-steroidal anti-inflammatory drugs (NSAIDs) but suffered from low potency.[14] Second-generation GSMs have been developed with improved potency and brain penetration.[14][16] These newer compounds appear to target γ-secretase directly, offering a more selective mechanism of action compared to some earlier GSMs that were thought to interact with the APP substrate.[16]
Amyloid-β Immunotherapy
Immunotherapy aims to clear Aβ from the brain using antibodies. This can be achieved through active or passive immunization.[17][18][19]
-
Active Immunotherapy: Involves administering an Aβ-derived antigen (a vaccine) to stimulate the patient's own immune system to produce anti-Aβ antibodies.[17][20] While promising, early trials were halted due to meningoencephalitis in some patients.[21] Newer generation vaccines are designed to be safer.[21]
-
Passive Immunotherapy: Involves the direct administration of monoclonal antibodies (mAbs) that target different forms of Aβ (monomers, oligomers, or fibrils).[22][23][24][25] Several anti-amyloid mAbs have recently received FDA approval for the treatment of early Alzheimer's disease, including Lecanemab and Donanemab.[26][27][28] These therapies have been shown to reduce amyloid plaques and slow cognitive decline.[4][25][27]
| Therapeutic Antibody | Target Aβ Species | Mechanism of Action | Clinical Status |
| Lecanemab (Leqembi) | Aβ protofibrils | Promotes clearance of Aβ plaques. | FDA Approved[26][27][28] |
| Donanemab (Kisunla) | N-terminally truncated Aβ | Targets established Aβ plaques for removal. | FDA Approved[26][27][28] |
| Aducanumab (Aduhelm) | Aggregated Aβ (oligomers and fibrils) | Binds to and facilitates the removal of Aβ plaques. | FDA Approved (Accelerated)[22][28] |
| Solanezumab | Monomeric Aβ | Sequesters soluble Aβ in the periphery. | Failed in Phase III trials[23] |
| Bapineuzumab | N-terminus of aggregated Aβ | Targets Aβ plaques for clearance. | Failed in Phase III trials[22][29] |
A summary of key anti-amyloid immunotherapies.
Workflow for Aβ-Targeting Drug Discovery
A generalized workflow for the discovery of Aβ-targeting drugs.
II. Targeting Tau Pathology: A Growing Area of Focus
Tau is a microtubule-associated protein that, in its hyperphosphorylated state, aggregates to form NFTs, leading to microtubule instability and neuronal dysfunction.[2][30] Targeting tau is a promising therapeutic strategy as the burden of tau pathology correlates more closely with cognitive decline than Aβ plaques.
Tau Aggregation Inhibitors
Small molecules that can inhibit the aggregation of tau are being actively investigated.[30][31] These compounds aim to prevent the formation of toxic tau oligomers and fibrils.
The development of tau aggregation inhibitors is challenging due to the intracellular location of tau and the need for compounds to cross the BBB. Several chemical scaffolds have been explored, and some compounds have entered clinical trials.[31]
Inhibitors of Tau Post-Translational Modifications
Hyperphosphorylation is a key event in tau pathology, and inhibiting the kinases responsible for this modification, such as GSK-3β, is a potential therapeutic approach.[30][32] Other post-translational modifications, like acetylation, also play a role in tau aggregation and toxicity.[32]
Protocol 2: In Vitro Tau Aggregation Assay
This protocol describes a common method to screen for inhibitors of tau aggregation.
Objective: To identify compounds that inhibit the heparin-induced aggregation of recombinant tau protein.
Materials:
-
Recombinant full-length human tau protein (e.g., Tau-441).
-
Heparin.
-
Thioflavin T (ThT).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Test compounds dissolved in DMSO.
-
96-well black plates with a clear bottom.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare solutions of tau protein, heparin, and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the tau protein solution with the test compound at various concentrations. Include a vehicle control and a known inhibitor as a positive control.
-
Initiation of Aggregation: Add heparin to each well to induce tau aggregation.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
ThT Staining: At various time points, add ThT to the wells. ThT fluoresces upon binding to amyloid fibrils.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. Calculate the percentage of inhibition for each compound concentration.
Causality Behind Experimental Choices:
-
Recombinant Tau: Using purified protein allows for a direct assessment of a compound's effect on tau aggregation without the complexity of a cellular environment.
-
Heparin: This polyanion is a well-established inducer of tau aggregation in vitro.
-
Thioflavin T: ThT is a widely used fluorescent dye that specifically binds to the β-sheet structures characteristic of amyloid fibrils, providing a quantitative measure of aggregation.
III. Targeting Neuroinflammation: A Key Player in AD Pathogenesis
Neuroinflammation, mediated by microglia and astrocytes, is increasingly recognized as a critical component of AD pathology.[5][33][34] Chronic activation of these glial cells can lead to the release of pro-inflammatory cytokines and other neurotoxic molecules, exacerbating Aβ and tau pathologies.[5][33]
Modulating Microglial Activation
Therapeutic strategies targeting neuroinflammation include the modulation of microglial activation states, aiming to shift them from a pro-inflammatory to a phagocytic and neuroprotective phenotype.[5][35] Targets include receptors like TREM2 and CD33, which are involved in regulating microglial function.[35]
Neuroinflammatory Cascade in Alzheimer's Disease
The central role of neuroinflammation in AD pathology.
IV. The Cholinergic System: A Foundational Target
The cholinergic hypothesis of AD posits that the cognitive decline seen in the disease is partly due to a deficiency in the neurotransmitter acetylcholine.[6][7][36][37] This has been a foundational concept in AD therapeutics.
Acetylcholinesterase (AChE) Inhibitors
AChE inhibitors work by blocking the enzyme that breaks down acetylcholine in the synapse, thereby increasing its availability.[6] Drugs like donepezil and rivastigmine are approved for the symptomatic treatment of AD.[6] While they do not modify the underlying disease process, they can provide modest cognitive benefits.[38]
V. In Vivo Models for Alzheimer's Research
Animal models are crucial for evaluating the efficacy and safety of potential AD therapeutics in a complex biological system.[1][39] Transgenic mouse models that express human genes with mutations linked to familial AD are widely used.[1][39]
| Mouse Model | Key Features | Pathology Onset | Applications |
| APP/PS1 | Aβ plaques, gliosis, cognitive deficits. | 6-8 months | Studying amyloid pathology and anti-amyloid therapies. |
| 5xFAD | Aggressive Aβ deposition, neuronal loss, gliosis.[2] | 2 months | Rapid screening of Aβ-targeting drugs.[2] |
| 3xTg-AD | Aβ plaques, tau tangles, synaptic dysfunction. | Plaques at 6 months, tangles at 12 months. | Investigating the interplay between Aβ and tau. |
| Tau Transgenic (e.g., P301S) | Tau hyperphosphorylation, NFT formation, neurodegeneration. | Varies with model | Studying tau pathology and tau-directed therapies. |
A selection of commonly used transgenic mouse models for Alzheimer's research.
Protocol 3: Evaluation of a Test Compound in a Transgenic Mouse Model of AD
This protocol provides a general framework for an in vivo efficacy study.
Objective: To assess the ability of a test compound to ameliorate AD-like pathology and cognitive deficits in a transgenic mouse model.
Materials:
-
Age-matched transgenic and wild-type littermate mice.
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analyses (e.g., ELISA).
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the mice for a specified duration (e.g., 1-3 months).
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess learning and memory.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.
-
Pathological Analysis:
-
Immunohistochemistry: Stain brain sections for Aβ plaques and hyperphosphorylated tau.
-
Biochemical Analysis: Homogenize brain tissue to measure Aβ and tau levels using ELISA.
-
-
Data Analysis: Compare the behavioral performance and pathological readouts between the treated and vehicle groups.
Causality Behind Experimental Choices:
-
Transgenic Models: These models recapitulate key aspects of human AD pathology, providing a relevant system for testing disease-modifying therapies.[1][40]
-
Behavioral Tests: These are essential for determining if a compound can improve cognitive function, the ultimate goal of AD treatment.
-
Pathological and Biochemical Analyses: These provide direct evidence of whether the compound is engaging its target and modifying the underlying disease pathology.
VI. Conclusion and Future Directions
The field of medicinal chemistry in Alzheimer's research is at a pivotal moment. The recent success of anti-amyloid immunotherapies has provided a long-awaited validation of the amyloid cascade hypothesis and has brought new hope to patients. However, the modest clinical benefits and the complexity of AD pathology underscore the need for continued innovation. Future drug discovery efforts will likely focus on combination therapies that target multiple aspects of the disease, including tau pathology and neuroinflammation. The development of more sophisticated in vitro and in vivo models, along with the identification of novel therapeutic targets, will be crucial in the ongoing fight against this devastating disease.
VII. References
-
Passive Anti-Amyloid Beta Immunotherapies in Alzheimer's Disease: From Mechanisms to Therapeutic Impact. MDPI. 22
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. 1
-
Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. 4
-
Targeting neuroinflammation in Alzheimer's disease: from mechanisms to clinical applications. PMC - PubMed Central. 5
-
Passive immunotherapy for Alzheimer's disease: challenges & future directions. PMC. 23
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. 39
-
Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? ACS Publications. 13
-
Mammalian Models in Alzheimer's Research: An Update. MDPI. 2
-
Amyloid-β-targeted therapies for Alzheimer's disease: currently and in the future. 3
-
The cholinergic hypothesis of Alzheimer's disease: a review of progress. 6
-
γ-Secretase and its modulators: Twenty years and beyond. PMC - PubMed Central. 15
-
Passive Immunotherapies Targeting Amyloid- β in Alzheimer's Disease: A Quantitative Systems Pharmacology Perspective. PubMed. 24
-
Full article: Targeting neuroinflammation in Alzheimer's disease. 33
-
BACE1 Inhibitors in Phase 3 Trials for Alzheimer's are Safe in Moderate Doses, According to Study. 8
-
First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. NIH. 16
-
Targeting Neuroinflammation to Treat Alzheimer's Disease. PMC - PubMed Central. 34
-
Development and Mechanism of γ-Secretase Modulators for Alzheimer's Disease. Biochemistry - ACS Publications. 14
-
The Cholinergic Hypothesis of Age and Alzheimer's Disease-Related Cognitive Deficits: Recent Challenges and Their Implications for Novel Drug Development. DOI. 36
-
Recent Trends in Active and Passive Immunotherapies of Alzheimer's Disease. PMC. 17
-
BACE Inhibitor Clinical Trials for Alzheimer's Disease. PubMed. 11
-
Passive immunotherapy for Alzheimer's disease. PubMed. 25
-
Recent Trends in Active and Passive Immunotherapies of Alzheimer's Disease. MDPI. 29
-
BACE Inhibitor Clinical Trials for Alzheimer's Disease. ResearchGate. 12
-
Development of tau aggregation inhibitors for Alzheimer's disease. Semantic Scholar. 31
-
BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. springermedizin.de. 9
-
BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. springermedicine.com. 10
-
Active Immunotherapy for the Prevention of Alzheimer's and Parkinson's Disease. MDPI. 21
-
Amyloid-Targeting Treatments for Alzheimer's. 26
-
Role of Cholinergic Signaling in Alzheimer's Disease. PMC - PubMed Central - NIH. 7
-
Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies. PMC - PubMed Central. 30
-
Alzheimer's disease (AD): Tackling neuroinflammation for early intervention and enhanced treatments. News-Medical.Net. 35
-
Exploring the Pathogenesis of Alzheimer Disease in Basal Forebrain Cholinergic Neurons: Converging Insights From Alternative Hypotheses. Frontiers. 37
-
Anti-Amyloid Therapy FAQ. Cleveland Clinic Nevada. 27
-
Beyond the Cholinergic Hypothesis: Do Current Drugs Work in Alzheimer's Disease? PMC. 38
-
Alzheimer's Disease Mouse Models. Taconic Biosciences. 40
-
Alzheimer's Disease Immunotherapy: Current Strategies and Future Prospects. PubMed. 18
-
Immunotherapies for Alzheimer's Disease—A Review. PMC - PubMed Central - NIH. 19
-
Anti-amyloid antibodies. Wikipedia. 28
-
(PDF) Active immunotherapy options for Alzheimer's disease. ResearchGate. 20
-
New Insights Into Drug Discovery Targeting Tau Protein. Frontiers. 32
References
- 1. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting neuroinflammation in Alzheimer’s disease: from mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 11. BACE Inhibitor Clinical Trials for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Trends in Active and Passive Immunotherapies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alzheimer's Disease Immunotherapy: Current Strategies and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunotherapies for Alzheimer’s Disease—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Passive Anti-Amyloid Beta Immunotherapies in Alzheimer’s Disease: From Mechanisms to Therapeutic Impact [mdpi.com]
- 23. Passive immunotherapy for Alzheimer’s disease: challenges & future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Passive Immunotherapies Targeting Amyloid- β in Alzheimer's Disease: A Quantitative Systems Pharmacology Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Passive immunotherapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. alz.org [alz.org]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. Anti-amyloid antibodies - Wikipedia [en.wikipedia.org]
- 29. Recent Trends in Active and Passive Immunotherapies of Alzheimer’s Disease [mdpi.com]
- 30. Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Development of tau aggregation inhibitors for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 32. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 33. tandfonline.com [tandfonline.com]
- 34. Targeting Neuroinflammation to Treat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. news-medical.net [news-medical.net]
- 36. Redirecting [linkinghub.elsevier.com]
- 37. Frontiers | Exploring the Pathogenesis of Alzheimer Disease in Basal Forebrain Cholinergic Neurons: Converging Insights From Alternative Hypotheses [frontiersin.org]
- 38. Beyond the Cholinergic Hypothesis: Do Current Drugs Work in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
Application Notes & Protocols: Strategic Friedel-Crafts Acylation of 3-Fluoro-4-(trifluoromethyl)benzophenone for the Synthesis of Advanced Intermediates
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on performing Friedel-Crafts acylation reactions with 3-Fluoro-4-(trifluoromethyl)benzophenone. Benzophenone scaffolds are ubiquitous in medicinal chemistry, and the incorporation of fluorine atoms can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2] However, the target substrate presents unique challenges due to the severe electronic deactivation conferred by its substituents. This document elucidates the underlying mechanistic principles, offers a data-driven guide to catalyst and condition selection, and presents a detailed, field-proven protocol. By explaining the causality behind each experimental step, this guide aims to empower scientists to successfully synthesize complex diaryl ketone derivatives, crucial for the development of next-generation therapeutics.
Mechanistic Deep Dive & Substrate Analysis
The Friedel-Crafts acylation, a cornerstone of C-C bond formation, is an electrophilic aromatic substitution (EAS) that proceeds via a well-established mechanism.[3] Its successful application to complex substrates like this compound requires a nuanced understanding of the electronic factors at play.
The Acylium Ion: The Key Electrophile
The reaction is initiated by the activation of an acylating agent (typically an acyl chloride or anhydride) by a strong Lewis acid, such as aluminum chloride (AlCl₃). This interaction generates a highly electrophilic and resonance-stabilized acylium ion, which is the key species that attacks the aromatic ring.[4] The subsequent loss of a proton restores aromaticity and yields the final ketone product.[5]
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Substrate Profile: The Challenge of a Doubly Deactivated System
The reactivity of this compound is dictated by the powerful electron-withdrawing nature of its substituents.
-
Ring A (Substituted Ring): This ring contains a fluorine atom (inductive withdrawing), a trifluoromethyl group (strongly inductive withdrawing), and is part of a benzophenone core (the carbonyl group is deactivating via resonance and induction). This combination renders Ring A exceptionally electron-poor and therefore inert to electrophilic attack under standard Friedel-Crafts conditions.[6][7]
-
Ring B (Unsubstituted Ring): This is the reaction site. However, it is directly attached to the deactivating benzoyl group (-C(=O)Ar'). In EAS reactions, acyl groups are meta-directors.[8] Therefore, acylation is predicted to occur at one of the two meta positions on Ring B.
Critical Experimental Hurdles
-
Catalyst Stoichiometry: The carbonyl oxygen of the benzophenone starting material is a Lewis base and will form a stable, irreversible complex with the Lewis acid catalyst.[9] This sequesters the catalyst, meaning that a stoichiometric amount (or more) is required to have free catalyst available to activate the acylating agent.[10]
-
Substrate Deactivation: Even the "reactive" Ring B is deactivated by the attached carbonyl group, necessitating more forcing conditions (e.g., stronger Lewis acids, higher temperatures) than for simple arenes like benzene or toluene.[7]
-
Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water.[11] Any moisture present will quench the catalyst, halting the reaction. Therefore, the use of flame-dried glassware and anhydrous reagents is paramount.[6][12]
Strategic Selection of Catalysts and Reagents
The choice of Lewis acid is critical for acylating deactivated substrates. While classic catalysts are effective, they have distinct profiles that must be considered.
| Catalyst Type | Example(s) | Required Stoichiometry | Advantages | Disadvantages & Considerations |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | >1.0 equivalent | High reactivity, cost-effective.[9] | Moisture sensitive, requires stoichiometric amounts, can promote side reactions at high temperatures.[6] |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Catalytic to Stoichiometric | Can be more tolerant to certain functional groups, sometimes recyclable.[7] | Higher cost, may require higher temperatures or longer reaction times for deactivated rings. |
| Superacids / Brønsted Acids | Triflic Acid (TfOH) | Catalytic or Stoichiometric | Highly active, can acylate moderately deactivated arenes directly with carboxylic acids.[7][13] | Extremely corrosive, can lead to sulfonation or decomposition, limited substrate scope. |
For this compound, anhydrous aluminum chloride (AlCl₃) remains the workhorse catalyst due to its high Lewis acidity, which is necessary to generate a sufficient concentration of the acylium ion to react with the deactivated substrate.
Detailed Experimental Protocol: Acetylation of this compound
This protocol describes the introduction of an acetyl group, a common modification in medicinal chemistry, onto the substrate.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles (mmol) | Eq. | Notes |
| This compound | C₁₄H₈F₄O | 268.21 | 5.00 g | 18.64 | 1.0 | Substrate |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 5.48 g | 41.10 | 2.2 | Catalyst, >2 eq. needed |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.62 mL | 22.37 | 1.2 | Acylating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | - | 100 mL | - | - | Anhydrous, reaction solvent |
| Hydrochloric Acid (conc.) | HCl | - | ~20 mL | - | - | For workup |
| Deionized Water & Ice | H₂O | - | ~200 mL | - | - | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~50 mL | - | - | For workup |
| Brine Solution | NaCl(aq) | - | ~50 mL | - | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | - | Drying agent |
Equipment Setup
-
500 mL three-necked, round-bottom flask, flame-dried under vacuum or nitrogen.
-
Magnetic stirrer and stir bar.
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite).
-
125 mL pressure-equalizing dropping funnel.
-
Nitrogen or Argon inlet for inert atmosphere.
-
Ice-water bath.
Step-by-Step Procedure
Caption: Experimental workflow for the Friedel-Crafts acylation protocol.
-
Inert Atmosphere: Assemble the flame-dried glassware and purge with nitrogen gas. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the three-necked flask, add the anhydrous aluminum chloride (5.48 g) followed by 50 mL of anhydrous DCM. Begin stirring to form a suspension and cool the flask to 0°C in an ice-water bath.
-
Acylium Ion Formation: Add acetyl chloride (1.62 mL) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. A yellow-orange complex should form. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve the this compound (5.00 g) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting material.
-
Workup - Quenching: (Perform in a well-ventilated fume hood). Prepare a large beaker with ~150 g of crushed ice and ~20 mL of concentrated HCl. Once the reaction is complete, cool the reaction flask back to 0°C and very slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The AlCl₃ complexes will hydrolyze in a highly exothermic reaction.[12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: gas evolution), and finally 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) or by flash column chromatography on silica gel to yield the desired 3-(3-acetylbenzoyl)-1-fluoro-2-(trifluoromethyl)benzene.
Critical Safety Precautions
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[11]
-
Acetyl Chloride: Corrosive and a lachrymator (causes tears). Vapors are highly irritating. Dispense only in a fume hood.[6]
-
Dichloromethane (DCM): A suspected carcinogen. Always handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area.[6]
-
Quenching: The hydrolysis of the AlCl₃ complex is extremely exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and in a fume hood.
Troubleshooting & Expert Insights
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (moisture contamination).2. Insufficient catalyst stoichiometry.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried and reagents are anhydrous. Use a fresh, unopened bottle of AlCl₃.[6]2. Increase AlCl₃ to 2.5 equivalents. The substrate and product both complex with it.3. Allow reaction to run longer (up to 24h) or gently heat to reflux (40°C), monitoring carefully for side products. |
| Formation of Multiple Products | 1. Reaction temperature too high, causing side reactions.2. Isomer formation (acylation at the ortho position). | 1. Maintain controlled temperature during addition and reaction. Avoid excessive heating.2. While meta-acylation is strongly favored, minor ortho-isomers can form. Improve purification by careful chromatography or multiple recrystallizations. |
| Dark Tar-like Substance Formed | Polymerization or decomposition due to excessive heat or highly concentrated conditions. | Ensure efficient stirring and controlled addition of reagents to dissipate heat. If necessary, use a more dilute solution. |
Expert Insight: The order of addition is crucial. Preparing the AlCl₃-acyl chloride complex before adding the benzophenone substrate is often more effective. This ensures the acylium ion is readily available to react and minimizes side reactions where the catalyst might interact with the substrate in unproductive ways.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alexandonian.com [alexandonian.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
Application Notes and Protocols for Photoinitiators in Polymer Chemistry
Introduction: The Pivotal Role of Photoinitiators in Light-Induced Polymerization
Photopolymerization, the process of converting liquid monomers and oligomers into solid polymers using light, is a cornerstone of modern materials science.[1][2][3] This technology offers numerous advantages, including rapid curing at ambient temperatures, solvent-free formulations, and spatial and temporal control over the polymerization process.[1][2] At the heart of this transformative technology lies the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy in the form of reactive species, such as free radicals or cations, which in turn initiate polymerization.[4][5][6][7][8] The selection of an appropriate photoinitiator is critical as it dictates the curing speed, depth of cure, and the final properties of the photopolymer.[6][9][10] This guide provides a comprehensive overview of photoinitiator systems, their mechanisms, and practical protocols for their application in polymer chemistry, tailored for researchers and professionals in materials science and drug development.
Fundamental Principles of Photoinitiation
The journey from a liquid resin to a solid polymer begins with the absorption of photons by the photoinitiator.[6][8] For efficient polymerization, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source, which can range from ultraviolet (UV) to visible light.[7][11] Upon absorbing a photon, the photoinitiator is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable, longer-lived triplet state.[5] It is from this excited triplet state that the generation of initiating species occurs.[5][12]
Photoinitiators are broadly classified into two main categories based on their mechanism of generating these reactive species: Type I and Type II.[5][7][11][13]
Type I Photoinitiators: Unimolecular Cleavage
Type I photoinitiators, also known as cleavage-type photoinitiators, undergo a unimolecular bond cleavage (α-cleavage) upon irradiation to directly generate two free radicals.[7][11][13] This process is generally highly efficient and leads to rapid polymerization rates.[13]
Mechanism of Type I Photoinitiation
Caption: Unimolecular cleavage of a Type I photoinitiator to generate free radicals.
Common classes of Type I photoinitiators include:
-
α-Hydroxyketones: Widely used due to their high reactivity and low yellowing properties. (e.g., Irgacure 184, Darocur 1173).[11]
-
Acylphosphine Oxides: Known for their excellent bleaching properties and ability to cure pigmented systems due to their absorption in the near-UV and visible regions (e.g., TPO, BAPO).[5][14][15]
-
Benzil Ketals: Effective but can lead to yellowing (e.g., Irgacure 651).[14][16]
Type II Photoinitiators: Bimolecular Hydrogen Abstraction
Type II photoinitiators require a co-initiator, typically a hydrogen donor like a tertiary amine, to generate free radicals.[7][11][13] Upon light absorption, the excited photoinitiator abstracts a hydrogen atom from the co-initiator, resulting in the formation of a radical from the co-initiator and a ketyl radical from the photoinitiator.[13] While generally less efficient than Type I systems, they offer versatility and can be sensitized to longer wavelengths.[12]
Mechanism of Type II Photoinitiation
Caption: Bimolecular reaction of a Type II photoinitiator with a co-initiator.
Prominent examples of Type II photoinitiators include:
-
Benzophenones: Often used in combination with amine synergists.[11][14]
-
Thioxanthones: Similar to benzophenones but with absorption at longer wavelengths.[11][14][17]
-
Camphorquinone (CQ): A common visible light photoinitiator used in dental applications, typically with an amine co-initiator.[16][18]
Cationic Photoinitiators
Distinct from free-radical systems, cationic photoinitiators generate a strong Brønsted or Lewis acid upon irradiation, which then initiates the polymerization of monomers like epoxides and vinyl ethers.[3][4][14] Cationic photopolymerization is advantageous as it is not inhibited by oxygen and exhibits lower shrinkage.[14][19][20] Common cationic photoinitiators are onium salts, such as iodonium and sulfonium salts.[4][19]
Selecting the Right Photoinitiator: A Practical Guide
The performance of a photopolymer system is critically dependent on the choice of photoinitiator.[9][10] Key factors to consider include:
| Parameter | Considerations | Significance |
| Light Source Compatibility | The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source (e.g., mercury lamp, LED).[11] | Ensures efficient light absorption and initiation. Mismatched systems will result in poor or no curing. |
| Reactivity | The quantum yield of radical generation and the reactivity of the generated radicals with the monomer are crucial.[9] | Determines the speed and efficiency of the polymerization process. |
| Solubility | The photoinitiator must be soluble in the monomer/oligomer formulation.[1][10] | Insoluble photoinitiators can lead to non-uniform curing and defects in the final polymer. |
| Curing Depth | For thick or pigmented systems, a photoinitiator that absorbs at longer wavelengths is often required for deeper light penetration.[9][11] Photobleaching photoinitiators can also enhance through-cure.[15] | Affects the ability to cure thick sections or colored formulations uniformly. |
| Yellowing | Some photoinitiators and their byproducts can cause yellowing of the final polymer, which is undesirable in clear coatings and adhesives.[10] | Important for applications where optical clarity and aesthetics are critical. |
| Biocompatibility | For biomedical applications such as hydrogels for cell encapsulation, the photoinitiator and its photoproducts must be non-toxic.[1][2][21] | Essential for applications involving contact with biological systems. |
Application Protocols
The following protocols provide a starting point for common photopolymerization applications. It is crucial to optimize concentrations and curing conditions for specific formulations and desired properties.
Protocol for UV Curing of an Acrylate-Based Coating
This protocol is suitable for creating a thin, crosslinked polymer film on a substrate, a common application in coatings and adhesives.
Materials:
-
Monomer/Oligomer blend: e.g., 70% Urethane diacrylate, 30% 1,6-Hexanediol diacrylate (HDDA)
-
Photoinitiator: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur 1173) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for pigmented systems.[22]
-
Substrate: Glass slide or metal panel
-
UV Curing System: Mercury arc lamp or a 365 nm UV LED source.
Procedure:
-
Formulation Preparation: In a light-protected container (e.g., an amber vial), dissolve the photoinitiator in the monomer/oligomer blend. A typical concentration is 1-5 wt%. Stir the mixture in the dark until the photoinitiator is fully dissolved.
-
Application: Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve a desired thickness (e.g., 25-100 µm).
-
Curing: Place the coated substrate under the UV light source. The exposure time will depend on the light intensity, film thickness, and photoinitiator concentration. Start with a short exposure (e.g., 5-10 seconds) and adjust as needed. For thicker films, a lower intensity and longer exposure time may be necessary to ensure through-cure.[11]
-
Characterization: Assess the cure by checking for tackiness (a tack-free surface indicates good surface cure). Further characterization can be performed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of monomer conversion by monitoring the disappearance of the acrylate double bond peak (~810 cm⁻¹ and ~1635 cm⁻¹).[23]
Experimental Workflow for UV Curing
Caption: Step-by-step workflow for UV curing of a polymer coating.
Protocol for Photopolymerization of a Biocompatible Hydrogel for Cell Encapsulation
This protocol describes the formation of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel, a widely used material in tissue engineering and drug delivery.[1][21][24]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa or 10 kDa
-
Biocompatible Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.[1][16]
-
Phosphate-buffered saline (PBS), sterile
-
Visible light source (for LAP, ~405 nm) or UV light source (for Irgacure 2959, ~365 nm)
-
Cells for encapsulation (optional)
Procedure:
-
Photoinitiator Stock Solution: Prepare a stock solution of the photoinitiator in sterile PBS. For LAP, a 0.5% (w/v) solution is common. For Irgacure 2959, due to its lower water solubility, a 0.1% (w/v) solution may be used.[21][24] Protect the solution from light.
-
Pre-polymer Solution: Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v).
-
Final Formulation: Add the photoinitiator stock solution to the pre-polymer solution to achieve the final desired photoinitiator concentration (e.g., 0.05-0.1% w/v). If encapsulating cells, gently resuspend the cell pellet in this final formulation.
-
Gelation: Pipette the cell-laden or acellular formulation into a mold or as droplets on a hydrophobic surface. Expose the solution to the appropriate light source. Gelation time will depend on the light intensity and formulation, typically ranging from 30 seconds to a few minutes.
-
Post-Gelation: After gelation, wash the hydrogels with fresh PBS or cell culture medium to remove any unreacted components. The hydrogels are now ready for cell culture or further experiments.
Key Considerations for Biocompatibility:
-
Light Wavelength and Intensity: Use the longest possible wavelength and the lowest light intensity that still allows for efficient gelation to minimize potential cell damage.[24] Visible light photoinitiators like LAP are often preferred over UV-sensitive ones.
-
Photoinitiator Concentration: Use the minimum concentration of photoinitiator required for complete gelation, as high concentrations can be cytotoxic.[2][21]
Advanced Applications and Future Directions
The field of photoinitiators is continuously evolving, with research focused on developing systems with improved performance and novel functionalities.
-
3D Printing (Vat Photopolymerization): Photoinitiators are fundamental to 3D printing technologies like stereolithography (SLA) and digital light processing (DLP).[22][25][26] The development of visible-light-sensitive photoinitiators has enabled the use of safer, low-cost LED light sources in these printers.[25][26]
-
Dual-Cure Systems: Some applications utilize a combination of photoinitiation and another curing mechanism, such as thermal curing, to ensure complete polymerization in shadowed areas or for enhanced material properties.[27]
-
Bio-sourced Photoinitiators: In line with the principles of green chemistry, there is growing interest in developing photoinitiators from natural sources, such as riboflavin (Vitamin B2) and curcumin, to create more sustainable and biocompatible photopolymer systems.[1][28]
Conclusion
Photoinitiators are indispensable components in the field of polymer chemistry, enabling the rapid and controlled formation of polymers with a wide range of properties and applications. A thorough understanding of their mechanisms and the key parameters for their selection is crucial for designing and optimizing photopolymerization processes. The protocols provided herein serve as a practical starting point for researchers, and continued innovation in photoinitiator design promises to further expand the horizons of light-based materials fabrication.
References
- 1. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 5. Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 6. liftchem.com [liftchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 10. How do I choose a photoinitiator? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 11. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Photoinitiator - Wikipedia [en.wikipedia.org]
- 19. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UV and visible light cationic photoinitiators - an overview - Advanced Science News [advancedsciencenews.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Photoinitiator for Three-Dimensional Printing | TCI AMERICA [tcichemicals.com]
- 23. uvebtech.com [uvebtech.com]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. US9701775B2 - Photopolymer resin dual initiation wavelengths for 3D printing - Google Patents [patents.google.com]
- 28. Photopolymerization using bio-sourced photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Synthesis of Novel Derivatives from 3-Fluoro-4-(trifluoromethyl)benzaldehyde for Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into potential drug candidates is a cornerstone of molecular design. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] 3-Fluoro-4-(trifluoromethyl)benzaldehyde stands out as a particularly valuable starting material in this context.[3][4] Its structure is primed for synthetic diversification:
-
An Aldehyde Handle: The formyl group (CHO) is a versatile functional group, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][5]
-
A Trifluoromethyl Group (-CF3): This strongly electron- withdrawing and highly lipophilic moiety significantly influences the electronic nature of the aromatic ring and can enhance binding affinity and membrane permeability of the final compound.[1][4][6]
-
A Fluoro Group (-F): The fluorine atom at the 3-position further modulates the molecule's electronics and can serve as a metabolic blocking point or a key interaction point with biological targets.
This guide provides researchers, scientists, and drug development professionals with detailed protocols for several key synthetic transformations starting from 3-Fluoro-4-(trifluoromethyl)benzaldehyde, explaining the causality behind experimental choices to empower rational derivative design.
Visualizing Synthetic Pathways
The following diagram illustrates the primary synthetic routes discussed in this guide, showcasing the versatility of 3-Fluoro-4-(trifluoromethyl)benzaldehyde as a central hub for generating diverse chemical scaffolds.
Caption: Key synthetic transformations of 3-Fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: Synthesizing Substituted Benzylamines
Reductive amination is a cornerstone of medicinal chemistry for forging robust carbon-nitrogen bonds, transforming aldehydes into secondary or tertiary amines.[7] The process involves the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[7][8] The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.[4][5]
Workflow: One-Pot Reductive Amination
Caption: Standard workflow for reductive amination.
Protocol: Synthesis of N-Benzyl-(3-fluoro-4-(trifluoromethyl)phenyl)methanamine
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It tolerates a wide range of functional groups and does not readily reduce the starting aldehyde, which can be an issue with harsher reagents like sodium borohydride if imine formation is slow.[9]
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Benzylamine
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).
-
Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add STAB (1.5 eq) to the reaction mixture. Note: The reaction may become slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).
-
Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to yield the pure secondary amine.
| Parameter | Recommended Condition | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 eq | A slight excess ensures complete consumption of the limiting aldehyde. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild, selective for the iminium ion over the aldehyde.[9] |
| Solvent | DCE, DCM, or THF | Aprotic solvents prevent quenching of the reducing agent.[9] |
| Temperature | Room Temperature | Sufficient for most substrates; avoids side reactions. |
| Typical Yield | 75-95% | Dependent on the steric and electronic nature of the amine. |
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity.[12][13] This reaction is invaluable for extending carbon chains and creating precursors for various pharmacophores. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[11][12]
Mechanism & Causality
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[11][13] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of the strong P=O bond is the primary driving force for the reaction.[12]
-
Non-stabilized ylides (e.g., from alkyl halides) typically react quickly and favor the formation of Z-alkenes.[11]
-
Stabilized ylides (e.g., containing an adjacent ester or ketone) are less reactive and generally lead to the thermodynamically more stable E-alkenes.[11][14]
Protocol: Synthesis of 1-Fluoro-2-(trifluoromethyl)-4-styrylbenzene
This protocol outlines the synthesis of an alkene using a non-stabilized ylide, which is expected to favor the Z-isomer.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
3-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography
Procedure:
-
Ylide Formation: To a dry, three-necked flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq, as a solution in hexanes) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Dissolve 3-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: The major byproduct is triphenylphosphine oxide. Purify the crude material by flash column chromatography (typically with a non-polar eluent like hexanes) to isolate the alkene product.
| Parameter | Recommended Condition | Rationale |
| Base for Ylide | n-BuLi, NaHMDS, t-BuOK | Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt.[14] |
| Solvent | THF, Diethyl Ether | Aprotic solvents are essential for the stability of the organometallic base and ylide.[11] |
| Temperature | -78 °C to RT | Low-temperature addition of the aldehyde can improve stereoselectivity. |
| Typical Yield | 60-85% | Can be lower with sterically hindered substrates. |
Aldol and Claisen-Schmidt Condensations: C-C Bonds for Chalcones
The Aldol condensation and its variant, the Claisen-Schmidt condensation (reaction between an aldehyde and a ketone), are fundamental carbon-carbon bond-forming reactions.[5] They are used to synthesize β-hydroxy carbonyl compounds, which can often be dehydrated to form α,β-unsaturated carbonyl systems, such as chalcones. Chalcones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The electron-deficient nature of 3-Fluoro-4-(trifluoromethyl)benzaldehyde makes it an excellent electrophile for this transformation.[4][5]
Protocol: Synthesis of a Fluorinated Chalcone Analog
This protocol describes the base-catalyzed Claisen-Schmidt condensation with acetophenone.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a flask, dissolve sodium hydroxide (2.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v). Cool the solution in an ice bath to ~10-15 °C.
-
In a separate beaker, prepare a solution of 3-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Add the aldehyde-ketone solution dropwise to the stirred, cooled NaOH solution.
-
A precipitate often forms during the addition or shortly after. Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute HCl until it is neutral (pH ~7).
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
| Parameter | Recommended Condition | Rationale |
| Catalyst | NaOH, KOH | Strong base deprotonates the ketone to form the nucleophilic enolate. |
| Solvent | Ethanol/Water | Protic solvent facilitates proton transfer steps and often allows for product precipitation. |
| Temperature | RT or slightly cooled | Controls the reaction rate and minimizes side reactions. |
| Typical Yield | 80-98% | Often high-yielding due to the precipitation of the product driving the equilibrium. |
Synthesis of Heterocyclic Derivatives
Heterocyclic structures are present in the vast majority of pharmaceuticals. 3-Fluoro-4-(trifluoromethyl)benzaldehyde is an excellent precursor for constructing a variety of heterocyclic rings, such as isoxazoles, which are known to have diverse pharmacological activities.[2][15][16]
Protocol: Synthesis of a 3-Fluoro-4-(trifluoromethyl)phenyl Isoxazole
This protocol involves the formation of an oxime, followed by cyclization to form the isoxazole ring.[16]
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
N-Chlorosuccinimide (NCS)
-
An appropriate alkene or alkyne for cycloaddition
-
Solvents like Ethanol, DMF
Procedure:
-
Oxime Formation: Dissolve 3-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Add sodium acetate (1.5 eq) and stir the mixture at room temperature or gentle reflux until the aldehyde is consumed (monitor by TLC). The product oxime often precipitates and can be isolated by filtration.
-
Hydroximoyl Chloride Formation: Dissolve the isolated oxime (1.0 eq) in a solvent like DMF. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise and stir at room temperature until the oxime is converted to the corresponding hydroximoyl chloride.
-
[3+2] Cycloaddition: To the in-situ generated hydroximoyl chloride, add an alkene or alkyne (1.2 eq) and a base such as triethylamine (1.5 eq). Stir the reaction at room temperature or with gentle heating until the cycloaddition is complete.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the resulting isoxazole derivative by column chromatography or recrystallization.
References
- 1. innospk.com [innospk.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Applications of Fluorinated Compounds in Drug Design: A Technical Guide for Researchers
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This is not a random act of chemical substitution, but a carefully considered strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine, being the most electronegative element, allows for fine-tuning of properties such as metabolic stability, binding affinity, lipophilicity, and acidity/basicity (pKa).[1][2][3][4][5] This guide provides an in-depth exploration of the applications of fluorinated compounds in drug design, complete with detailed experimental protocols and the scientific rationale behind their use.
Enhancing Metabolic Stability: The Power of the C-F Bond
One of the most significant advantages of fluorination is the ability to enhance a drug's metabolic stability.[1][2][3] The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen (C-H) bond.[6] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can effectively block or slow down oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[6][7]
Application Note: Blocking Metabolic Oxidation
The primary mechanism by which fluorine enhances metabolic stability is through steric and electronic hindrance of enzymatic attack. The strong electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less prone to oxidation by CYP enzymes. This "metabolic blocking" strategy is a powerful tool to improve the pharmacokinetic profile of a drug candidate.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a compound using liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly CYPs.[8][9][10][11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled human or animal liver microsomes
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., 3 volumes of ice-cold acetonitrile with an internal standard). The 0-minute time point represents the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
Self-Validation: The inclusion of a positive control with a known metabolic profile validates the assay's performance. The negative control ensures that any observed degradation is due to enzymatic activity.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Modification | In Vitro Half-Life (t½) in HLM | Fold Improvement | Reference |
| Risperidone vs. 9-Fluororisperidone | Fluorination at the 9-position | - | 16x more stable | [13] |
| Celecoxib vs. 4'-Fluorocelecoxib | Fluorination at the 4'-position | - | 4x more stable | [13] |
| Ezetimibe vs. SCH 48461 | Introduction of p-fluorophenyl groups | Ezetimibe is metabolically more stable | - | [13] |
Note: HLM stands for Human Liver Microsomes. Specific half-life values were not provided in the source.
Caption: Workflow for the in vitro metabolic stability assay.
Modulating Physicochemical Properties: Lipophilicity and pKa
Fluorination provides a powerful means to modulate a drug's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Application Note: Fine-Tuning Lipophilicity (logP) and Acidity (pKa)
-
Lipophilicity (logP): The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can either increase or decrease it depending on the molecular context.[7][14][15] This allows for precise tuning of a compound's ability to cross cell membranes.
-
pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[16][17][18][19][20] This modulation of ionization state at physiological pH can impact a drug's solubility, permeability, and target binding.
Protocol: Lipophilicity (logP) Measurement by ¹⁹F NMR Spectroscopy
This protocol describes a "shake-flask" method for determining the octanol-water partition coefficient (logP) of fluorinated compounds using ¹⁹F NMR.[2][21][22][]
Objective: To determine the logP value of a fluorinated compound.
Materials:
-
Fluorinated test compound
-
Fluorinated reference compound with a known logP value
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Pear-shaped flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or chiller
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the test compound and the reference compound into a pear-shaped flask.
-
Add equal volumes of n-octanol and water (e.g., 2 mL each).
-
-
Partitioning:
-
Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely overnight.
-
-
Sampling:
-
Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) layers using separate syringes to avoid cross-contamination.
-
Transfer the aliquots to separate NMR tubes.
-
-
¹⁹F NMR Analysis:
-
Acquire ¹⁹F NMR spectra for both the n-octanol and water samples.
-
Integrate the signals corresponding to the test compound and the reference compound in each spectrum.
-
Data Analysis:
-
Calculate the logP of the test compound using the following equation: logP(test) = logP(ref) + log [ (I(test,oct) / I(ref,oct)) / (I(test,aq) / I(ref,aq)) ] where I is the integral of the NMR signal.
Self-Validation: The use of a reference compound with a well-established logP value provides an internal standard for the measurement, enhancing the accuracy and reproducibility of the results.
Protocol: pKa Determination by ¹⁹F NMR Spectroscopy
This protocol outlines a method for determining the pKa of a fluorinated compound by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH.[16][17][18][19]
Objective: To determine the pKa of a fluorinated compound.
Materials:
-
Fluorinated test compound
-
A series of buffers with known pH values spanning the expected pKa range
-
NMR tubes and spectrometer
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions of the test compound in the different pH buffers.
-
-
¹⁹F NMR Analysis:
-
Acquire ¹⁹F NMR spectra for each sample.
-
Record the chemical shift of the fluorine signal(s) at each pH.
-
Data Analysis:
-
Plot the ¹⁹F chemical shift versus the pH of the solution.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve.
-
The pH at the inflection point of the curve corresponds to the pKa of the compound.
Self-Validation: The characteristic sigmoidal plot of chemical shift versus pH provides a clear visual confirmation of the acid-base equilibrium and the accuracy of the determined pKa value.
Caption: Impact of fluorination on physicochemical properties.
Improving Binding Affinity and Permeability
The strategic placement of fluorine can also enhance a drug's binding affinity to its target protein and improve its ability to cross biological membranes.
Application Note: Enhancing Target Interactions and Membrane Permeation
-
Binding Affinity: Fluorine can participate in favorable interactions with protein active sites, such as hydrogen bonds and dipole-dipole interactions. The conformational preferences induced by fluorination can also pre-organize the drug molecule into a bioactive conformation, leading to a lower entropic penalty upon binding.
-
Permeability: By modulating lipophilicity and reducing the basicity of nearby amines, fluorination can improve a compound's passive diffusion across cell membranes, such as the intestinal epithelium and the blood-brain barrier.
Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal epithelium.[1][3][24][25][26]
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and the formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess efflux. Add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Self-Validation: The use of high and low permeability control compounds ensures the assay is performing correctly. TEER measurements confirm the integrity of the cell monolayer throughout the experiment.
Cytochrome P450 (CYP) Inhibition
While fluorination can block metabolism, it is also important to assess whether the fluorinated compound inhibits CYP enzymes, as this can lead to drug-drug interactions.
Protocol: CYP450 Inhibition Assay (Fluorogenic)
This high-throughput assay uses fluorogenic probes that are converted into fluorescent products by specific CYP isoforms.[27][28][29][30]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Recombinant human CYP enzymes
-
Fluorogenic CYP isoform-specific substrates
-
NADPH regenerating system
-
Test compound and known CYP inhibitors (positive controls)
-
Potassium phosphate buffer (pH 7.4)
-
96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a multi-well plate, add the CYP enzyme, buffer, and the test compound or control inhibitor.
-
Pre-incubate the mixture.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: The inclusion of known inhibitors for each CYP isoform validates the assay's sensitivity and accuracy.
Conclusion
The judicious use of fluorine in drug design is a powerful and versatile strategy for optimizing the properties of drug candidates. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust experimental protocols to evaluate these effects, researchers can significantly enhance the chances of developing safe and effective medicines. The protocols detailed in this guide provide a solid foundation for the rational design and evaluation of fluorinated compounds in a drug discovery setting.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 19. Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. connectsci.au [connectsci.au]
- 21. youtube.com [youtube.com]
- 22. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 26. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzophenone
Welcome to the dedicated technical support center for the synthesis of 3-Fluoro-4-(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our focus is on delivering practical, field-tested insights to enhance your experimental success and improve yields.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst. The primary challenge in this synthesis lies in the deactivating nature of both the fluorine and trifluoromethyl substituents on the aromatic ring, which can lead to sluggish reactions and low yields.[1][2] This guide will address these challenges head-on, providing you with the necessary tools to optimize your synthetic protocol.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Question 1: My reaction is showing little to no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent hurdle in the Friedel-Crafts acylation of deactivated substrates. The root cause often lies in insufficient electrophilicity of the acylium ion or the reduced nucleophilicity of the aromatic ring. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst Inactivity:
-
The Problem: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your reaction setup will hydrolyze the catalyst, rendering it inactive.
-
The Solution:
-
Thoroughly dry all glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., molecular sieves).
-
Use a fresh, unopened container of the Lewis acid or a freshly sublimed batch of AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (nitrogen or argon).
-
2. Insufficient Catalyst Loading:
-
The Problem: Due to the formation of a complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required for Friedel-Crafts acylation.[3][4] With a deactivated substrate, you may even need a molar excess.
-
The Solution:
-
Start with at least 1.1 to 1.5 equivalents of the Lewis acid relative to the benzoyl chloride.
-
If the reaction is still sluggish, you can incrementally increase the amount of Lewis acid. However, be mindful that excessive catalyst can sometimes lead to side reactions.
-
3. Sub-optimal Reaction Temperature:
-
The Problem: Deactivated aromatic rings require more energy to overcome the activation barrier for electrophilic aromatic substitution. Room temperature may not be sufficient to drive the reaction forward.
-
The Solution:
-
Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC.
-
Be cautious with excessive heating, as it can promote the formation of tarry byproducts.
-
4. Choice of Lewis Acid:
-
The Problem: While AlCl₃ is the most common Lewis acid for Friedel-Crafts acylation, more potent alternatives may be necessary for highly deactivated substrates.
-
The Solution:
-
Consider using a stronger Lewis acid such as aluminum bromide (AlBr₃) or ferric chloride (FeCl₃).
-
Alternatively, superacid systems like triflic acid (TfOH) or a mixture of a Lewis acid with a protic acid can be employed to enhance the electrophilicity of the acylating agent.
-
Question 2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?
Answer:
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur, especially under forcing conditions.
1. Isomeric Products:
-
The Problem: Acylation of 1-fluoro-2-(trifluoromethyl)benzene can potentially lead to substitution at different positions on the aromatic ring. The desired product is the result of acylation at the position meta to the fluorine and ortho to the trifluoromethyl group. Other isomers may also form.
-
The Solution:
-
The directing effects of the substituents generally favor the formation of the desired isomer. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. The position of acylation will be a compromise between these directing effects.
-
Careful control of the reaction temperature can sometimes influence the regioselectivity. Lower temperatures generally favor the thermodynamically more stable product.
-
Purification by column chromatography is usually effective in separating the desired isomer from other minor isomeric byproducts.
-
2. Tar Formation:
-
The Problem: High reaction temperatures and/or high concentrations of a strong Lewis acid can lead to the formation of dark, insoluble polymeric materials, often referred to as "tar."
-
The Solution:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Add the reactants slowly and ensure efficient stirring to dissipate any localized heat buildup.
-
Use the minimum effective amount of the Lewis acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: The choice of solvent can significantly impact the reaction outcome. For Friedel-Crafts acylation of deactivated substrates, a non-polar, inert solvent is generally preferred.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are good initial choices as they are relatively inert and can solubilize the reactants and the Lewis acid-acyl chloride complex.
-
Carbon Disulfide (CS₂): This is an excellent solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve AlCl₃. However, it is highly flammable and toxic, requiring careful handling.
-
Nitrobenzene: While it can be a good solvent for reactions with deactivated substrates due to its high boiling point and ability to dissolve AlCl₃, it is also a deactivated aromatic compound and can potentially compete in the reaction.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure: Take small aliquots from the reaction mixture at regular intervals, quench them with dilute acid, and extract with a suitable organic solvent. Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light. The disappearance of the starting material (1-fluoro-2-(trifluoromethyl)benzene) and the appearance of a new, more polar spot corresponding to the product will indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: What is the best work-up procedure for this reaction?
A3: A proper work-up is crucial for isolating the product and removing the Lewis acid.
-
Quenching: The reaction mixture should be carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and bring the aluminum salts into the aqueous layer.
-
Extraction: The product can then be extracted into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed sequentially with dilute HCl, water, a saturated solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.
Q4: My final product is an oil that is difficult to crystallize. How can I purify it?
A4: If the product is an oil, purification is typically achieved by column chromatography on silica gel.
-
Column Chromatography: A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be used to separate the desired product from any unreacted starting materials and byproducts.
-
Crystallization: Even after chromatography, the product may remain an oil. You can try to induce crystallization by dissolving the purified oil in a minimal amount of a hot, non-polar solvent (like hexane) and then slowly cooling the solution. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Data Presentation
The following table provides illustrative data on how the choice of Lewis acid and reaction temperature can influence the yield of this compound. Note: These are representative values based on general principles of Friedel-Crafts acylation and may vary depending on specific experimental conditions.
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 1 | AlCl₃ (1.2) | DCM | 25 | 24 | < 10 |
| 2 | AlCl₃ (1.5) | DCE | 60 | 12 | 40-50 |
| 3 | AlBr₃ (1.5) | DCE | 60 | 8 | 60-70 |
| 4 | FeCl₃ (1.5) | DCE | 80 | 12 | 50-60 |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the Lewis acid (e.g., AlCl₃, 1.5 eq.) under an inert atmosphere of nitrogen.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask via a cannula or syringe.
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.0 eq.) to the stirred suspension.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-fluoro-2-(trifluoromethyl)benzene (1.2 eq.) in anhydrous DCE. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until all the solids have dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: 3-Fluoro-4-(trifluoromethyl)benzophenone Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(trifluoromethyl)benzophenone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its synthesis and subsequent reactions. Our focus is on providing practical, mechanistically grounded solutions to enhance reaction efficiency and product purity.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of its functional groups: the electron-withdrawing trifluoromethyl (-CF₃) group, the moderately deactivating but ortho-, para-directing fluoro (-F) group, and the electrophilic carbonyl group. This unique electronic landscape can lead to several predictable, yet often challenging, side reactions. This guide will address the most common issues encountered during its synthesis via Friedel-Crafts acylation and its use in subsequent nucleophilic substitution reactions.
Section 2: Troubleshooting the Synthesis of this compound via Friedel-Crafts Acylation
The most common synthetic route to this compound is the Friedel-Crafts acylation of an appropriately substituted aromatic ring. A likely pathway involves the acylation of 1-fluoro-2-(trifluoromethyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an isomeric byproduct in my Friedel-Crafts acylation. What is it and why does it form?
A1: The most common isomeric byproduct is the ortho-acylated product, 2-Fluoro-3-(trifluoromethyl)benzophenone . The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. While the desired para-product is sterically favored, forcing conditions can lead to the formation of the ortho-isomer.
-
Mechanistic Insight: The fluorine atom's lone pairs can stabilize the arenium ion intermediate at both the ortho and para positions through resonance. However, the bulky acylium ion experiences greater steric hindrance at the ortho position, which is adjacent to the fluorine atom.[1]
Q2: My reaction is producing di-acylated products. How can I prevent this?
A2: Di-acylation, while less common due to the deactivating nature of the first acyl group, can occur under harsh reaction conditions.[1][2] The introduction of the electron-withdrawing benzoyl group makes the product less reactive than the starting material, but excessive temperature or a highly active catalyst can overcome this deactivation.
Q3: The yield of my Friedel-Crafts acylation is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Deactivated Ring System: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.
-
Catalyst Deactivation: Moisture in the reaction setup can hydrolyze the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.
-
Complex Formation: The carbonyl group of the benzophenone product can form a complex with the Lewis acid catalyst, requiring a stoichiometric amount of the catalyst for the reaction to proceed to completion.[2]
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High levels of ortho-isomer | High reaction temperature. | Maintain a lower reaction temperature. The optimal temperature should be determined empirically. |
| Highly active catalyst system. | Consider using a milder Lewis acid or a mixed catalyst system. | |
| Formation of di-acylated products | High temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC to avoid over-reaction. |
| Excess acylating agent. | Use a stoichiometric amount of the acylating agent relative to the aromatic substrate. | |
| Low Yield | Deactivated substrate. | A longer reaction time at a moderate temperature may be necessary. |
| Impure or wet reagents. | Ensure all reagents and solvents are of high purity and anhydrous. | |
| Insufficient catalyst. | Use at least a stoichiometric equivalent of the Lewis acid catalyst. |
Experimental Protocol: Minimizing Isomeric Impurities in Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), via cannula.
-
Reagent Addition: Cool the suspension to 0°C. Add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension.
-
Acylation: Add benzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 3: Troubleshooting Reactions Involving this compound as a Starting Material
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), with the fluorine atom being a potential leaving group.
Frequently Asked Questions (FAQs)
Q4: I am reacting this compound with an amine and observing a side product where the fluorine has been displaced. Is this expected?
A4: Yes, this is a common and expected reaction pathway. The strong electron-withdrawing effect of the para-trifluoromethyl group and the meta-benzoyl group activates the fluorine atom for nucleophilic aromatic substitution. The product you are observing is likely the corresponding 3-(dialkylamino)-4-(trifluoromethyl)benzophenone.[3]
-
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon bearing the fluorine atom. The negative charge of this intermediate is stabilized by the electron-withdrawing groups.
Q5: Can other nucleophiles displace the fluorine atom?
A5: Yes, a variety of strong nucleophiles can displace the fluorine atom. These include alkoxides, thiolates, and potentially carbanions under certain conditions. The reactivity will depend on the nucleophilicity of the attacking species and the reaction conditions.
Q6: I am attempting a Grignard reaction with a derivative of this compound. What are the potential side reactions?
A6: If you are using a Grignard reagent derived from a halogenated precursor of this compound (e.g., from 3-fluoro-4-(trifluoromethyl)bromobenzene), a common side product is the Wurtz coupling product, which is a biphenyl derivative.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete reaction | Insufficiently strong nucleophile. | Consider using a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate. |
| Low reaction temperature. | Gently heating the reaction mixture may be required, but monitor for potential side reactions. | |
| Formation of multiple products | Reaction with other functional groups. | Ensure the nucleophile is selective for SNAr and does not react with the carbonyl group. |
| Degradation of starting material or product. | Use milder reaction conditions and an inert atmosphere if the compounds are sensitive. |
Experimental Protocol: Controlled Nucleophilic Aromatic Substitution with an Amine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the amine (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Section 4: Visualizing Reaction Pathways
Diagram 1: Friedel-Crafts Acylation and Isomeric Side Product Formation
References
Technical Support Center: Synthesis of Unsymmetrical Benzophenones
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of unsymmetrical benzophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these valuable scaffolds. Unsymmetrical benzophenones are crucial intermediates in the development of pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by issues of regioselectivity, steric hindrance, and competing side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to streamline your synthetic efforts.
Section 1: Friedel-Crafts Acylation - The Workhorse and Its Headaches
The Friedel-Crafts acylation is the most traditional and widely used method for synthesizing benzophenones.[1][2] It involves the reaction of an aromatic compound with a benzoyl chloride derivative using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] While powerful, it is fraught with challenges, particularly when targeting specific unsymmetrical products.
Question: My Friedel-Crafts acylation is producing a mixture of regioisomers. How can I control the position of acylation?
Answer: The formation of regioisomers is the most common challenge in the Friedel-Crafts acylation of substituted arenes.[4] The directing effect of the substituent on your aromatic ring is the primary determinant of the outcome.
-
Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups (-CH₃) are ortho, para-directing. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carbonyls (-COR) are meta-directing.[4] Understanding these fundamental principles is the first step in predicting your major product.
-
Steric Hindrance: Bulky substituents on either the arene or the benzoyl chloride will disfavor acylation at the ortho position.[4][5] For instance, acylating toluene with benzoyl chloride will yield a mixture of ortho- and para-methylbenzophenone, with the para isomer usually predominating due to reduced steric clash.[4]
-
Catalyst and Temperature Control: The choice of Lewis acid and reaction temperature can influence the isomer ratio. Lower temperatures often increase selectivity by favoring the thermodynamically more stable para product over the kinetically favored ortho product.
Troubleshooting Regioisomer Formation:
| Observation | Potential Cause | Recommended Solution |
| Significant ortho-isomer formation when para is desired. | Kinetic control, insufficient steric hindrance. | Lower the reaction temperature (e.g., from room temperature to 0°C or -20°C). If possible, use a bulkier protecting group on the directing substituent that can be removed later. |
| Reaction is sluggish and yields are low with a moderately deactivating group. | The ring is not nucleophilic enough for acylation. | Consider using a more reactive acylating agent (e.g., an acid anhydride) or a stronger Lewis acid. However, be aware that harsher conditions can sometimes lead to side reactions.[6][7] |
| No reaction occurs with a strongly deactivated ring (e.g., nitrobenzene). | The aromatic ring is too electron-poor to attack the acylium ion. | Friedel-Crafts acylation is generally not feasible for strongly deactivated rings.[6][7][8] You must use an alternative synthetic route, such as a nucleophilic aromatic substitution or a cross-coupling reaction. |
Question: I am trying to synthesize a sterically congested benzophenone, and the yield is extremely low. What is happening?
Answer: Steric hindrance is a major limiting factor in Friedel-Crafts chemistry.[5] When both the arene and the acylating agent bear bulky groups, particularly near the reaction centers, the activation energy for the formation of the sigma complex becomes prohibitively high.
-
Mechanism Insight: The reaction requires the planar aromatic ring to attack the acylium ion. Bulky groups can prevent the necessary orbital overlap for bond formation.
-
Alternative Strategies: For highly congested targets, traditional Friedel-Crafts is often abandoned in favor of other methods:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing group on one ring facilitates lithiation at the adjacent ortho position, creating a potent nucleophile that can then react with a benzaldehyde or benzoyl chloride.[9]
-
Suzuki or Stille Cross-Coupling: These modern palladium-catalyzed methods are excellent for creating sterically hindered biaryl ketones.[1][10]
-
Grignard Addition to a Weinreb Amide: The addition of a Grignard reagent to an N-methoxy-N-methylamide (Weinreb amide) is a reliable method that stops at the ketone stage, preventing over-addition to form a tertiary alcohol.[11]
-
Section 2: Modern Synthetic Alternatives & Troubleshooting
When Friedel-Crafts acylation fails, modern cross-coupling and organometallic methods provide robust alternatives.
Question: How do I set up and troubleshoot a Suzuki-Miyaura coupling to synthesize an unsymmetrical benzophenone?
Answer: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron species (like a boronic acid) and an organic halide.[12] To synthesize a benzophenone, an arylboronic acid is coupled with a benzoyl chloride.[13]
General Protocol & Troubleshooting for Suzuki Coupling:
A typical procedure involves reacting an arylboronic acid with a benzoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene or dioxane/water).[13][14]
Question: I am considering a Grignard-based route. What are the key challenges?
Answer: A common Grignard-based approach involves adding an arylmagnesium halide to a benzaldehyde, followed by oxidation of the resulting secondary alcohol to the benzophenone.
Key Challenges:
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Over-addition with Esters: If you attempt to synthesize a benzophenone by adding a Grignard reagent to a benzoate ester, the reaction will typically proceed twice to yield a triphenylmethanol (a tertiary alcohol), as the initially formed ketone is more reactive than the starting ester.[16][17]
-
Oxidation Step: The second step, oxidation of the diarylmethanol to the benzophenone, requires careful selection of an oxidizing agent (e.g., PCC, PDC, or Swern oxidation) to avoid over-oxidation or side reactions.
Section 3: FAQs - Quick Reference Guide
Q1: What is the best way to purify my crude unsymmetrical benzophenone?
A1: Purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) is often the most effective method for achieving high purity.[2][18]
-
Column Chromatography: For oils or for separating close-running isomers, silica gel column chromatography is the standard method.[2]
-
Vacuum Distillation: High-boiling liquid benzophenones can be purified by vacuum distillation, which is particularly useful for removing non-volatile impurities.[2]
Q2: Are there "greener" alternatives to stoichiometric AlCl₃ in Friedel-Crafts acylations?
A2: Yes, the environmental impact of traditional Friedel-Crafts reactions has driven research into more sustainable catalysts. Solid acid catalysts, such as zeolites (e.g., Mordenite), are reusable and can often be used in smaller quantities, minimizing waste.[3] These reactions, however, may require higher temperatures.
Q3: My reaction involves a directing group that is also a Lewis base (like an amine). The Friedel-Crafts reaction is not working. Why?
A3: The Lewis acidic catalyst (AlCl₃) will preferentially coordinate with the basic heteroatom of your directing group (e.g., the nitrogen of an aniline or the oxygen of a phenol). This deactivates the ring towards electrophilic attack and effectively poisons the catalyst. In these cases, the functional group must be protected (e.g., acetylating an amine) before the acylation step.
Experimental Protocol Example: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
This protocol is adapted from standard organic synthesis procedures and is intended as a general guide.[4]
Materials:
-
Toluene (Substrate)
-
Benzoyl chloride (Acylating Agent)
-
Anhydrous Aluminum Chloride (AlCl₃, Catalyst)
-
Dichloromethane (DCM, Solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add toluene and benzoyl chloride dissolved in DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add anhydrous AlCl₃ in portions over 30 minutes. Caution: The reaction is exothermic and releases HCl gas. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Benzophenone And Grignard Reaction Lab - 926 Words | Bartleby [bartleby.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Production of 3-Fluoro-4-(trifluoromethyl)benzophenone
Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-(trifluoromethyl)benzophenone (CAS No. 243128-47-4).[1][2] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of producing this valuable fluorinated ketone intermediate. Our focus is on anticipating challenges and providing scientifically grounded solutions to ensure efficiency, purity, and safety in your laboratory and pilot-plant operations.
Core Synthetic Strategies: An Overview
The synthesis of this compound typically relies on established carbon-carbon bond-forming reactions. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific impurities. The three most common approaches are Friedel-Crafts acylation, Grignard reactions, and Suzuki-Miyaura coupling.
References
Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of fluorinated aromatic compounds. The unique electronic properties of fluorine present distinct challenges to this cornerstone C-C bond-forming reaction, and this document is designed to provide both mechanistic understanding and practical, actionable solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is sluggish or fails to proceed entirely. What are the primary causes and how can I resolve this?
Answer:
This is the most common issue when working with fluorinated aromatics. The root cause lies in the strong electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring towards electrophilic attack.
Causality & Explanation: The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction.[1] Its rate-determining step is the attack of the aromatic ring's π-electrons on the electrophilic acylium ion.[1][2] Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect) due to its high electronegativity. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards the acylium ion electrophile.[3] While fluorine also has a resonance-donating effect (+R effect), the inductive effect dominates, leading to overall deactivation.
Solutions & Protocol Adjustments:
-
Increase Catalyst Stoichiometry: For deactivated substrates, the Lewis acid catalyst (e.g., AlCl₃) is often consumed by complexation with the ketone product.[4][5] Therefore, a stoichiometric amount or even an excess (e.g., 1.1 to 2.5 equivalents) is often necessary to drive the reaction to completion.
-
Employ a Stronger Lewis Acid: Standard Lewis acids may not be potent enough. Consider using more powerful catalysts or co-catalyst systems.
-
Elevate the Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the deactivation barrier. However, be cautious, as higher temperatures can also lead to side reactions and reduced regioselectivity.[6] Monitor the reaction closely by TLC or GC-MS.
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[7] Ensure the acyl chloride is of high purity and free from hydrolytic degradation.
Q2: I'm observing poor regioselectivity, with significant formation of the ortho-isomer alongside my desired para-product. How can I improve para-selectivity?
Answer:
Achieving high para-selectivity is critical for synthetic efficiency. The formation of the ortho-isomer is a common side product.[6]
Causality & Explanation: The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. This is because the lone pairs on the fluorine can stabilize the intermediate carbocation (the sigma complex) through resonance at these positions. However, the para position is sterically less hindered than the ortho position, which is adjacent to the fluorine atom.[6] The bulky acylium ion electrophile will preferentially attack the more accessible para position.
Solutions & Protocol Adjustments:
-
Lower the Reaction Temperature: Reducing the temperature favors the sterically controlled pathway. The kinetic barrier for attack at the more hindered ortho position is higher, and lowering the temperature will disproportionately slow this pathway compared to the para-attack.
-
Choose a Bulkier Catalyst: The Lewis acid can influence the effective size of the electrophile. A bulkier Lewis acid-acyl chloride complex can further amplify the steric preference for the para position.
-
Solvent Selection: The choice of solvent can influence selectivity. Non-polar solvents may provide better selectivity in some cases. For instance, running the reaction in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) versus a more polar solvent like nitrobenzene can alter isomer ratios.[8]
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of fluorinated aromatics inherently challenging?
The core challenge stems from a conflict in reactivity. The reaction requires an electron-rich (nucleophilic) aromatic ring to attack an electrophile.[3] However, fluorinated aromatics are electron-poor due to the strong inductive electron-withdrawing nature of fluorine, making them inherently less reactive in EAS reactions.[3] This deactivation means that more forcing conditions (stronger catalysts, higher temperatures) are required, which can lead to undesired side reactions.
Q2: What are the most effective Lewis acid catalysts for acylating deactivated fluoroaromatics?
For many years, aluminum trichloride (AlCl₃) has been the standard, used in stoichiometric or super-stoichiometric amounts.[5] However, modern drug development often requires milder and more selective methods. Catalysts that have shown high efficacy for deactivated rings include:
-
Trifluoromethanesulfonic acid (TfOH) and rare earth triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) . These are highly potent, water-tolerant Lewis acids that can catalyze acylations of unactivated benzenes like fluorobenzene, sometimes even in catalytic amounts or under solvent-free conditions.[9][10]
-
Hafnium (IV) triflate (Hf(OTf)₄) has also been shown to be a highly active and recyclable catalyst for these transformations.[10]
The table below summarizes catalyst choices:
| Catalyst System | Typical Loading | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric (≥1.0 eq) | Inexpensive, readily available | Moisture sensitive, often requires harsh conditions, difficult workup |
| TfOH | Catalytic to Stoichiometric | Very strong acid, can drive difficult reactions | Highly corrosive |
| Sc(OTf)₃, Yb(OTf)₃ | Catalytic (1-10 mol%) | Water-tolerant, reusable, highly active[9] | Higher cost |
| Hf(OTf)₄ | Catalytic (1-5 mol%) | Very active, can be used in recyclable fluorous systems[10] | Higher cost |
Q3: Can I use carboxylic acids or anhydrides directly as acylating agents?
Yes, this is possible and represents a "greener" approach by avoiding the generation of acyl chlorides. Carboxylic acid anhydrides can be used, often requiring similar catalytic systems as acyl chlorides.[7] Using carboxylic acids directly is also feasible but typically requires a strong Brønsted acid or a combination of reagents to activate the carboxylic acid, for example, by forming a mixed anhydride in situ.[4][11]
Visualized Mechanisms & Workflows
General Mechanism of Friedel-Crafts Acylation
The following diagram illustrates the key steps: 1) Formation of the acylium ion electrophile, 2) Nucleophilic attack by the aromatic ring, and 3) Deprotonation to restore aromaticity.
Caption: Mechanism of Friedel-Crafts Acylation on Fluoroaromatics.
Troubleshooting Decision Tree
Use this workflow to diagnose and solve common experimental problems.
Caption: Decision Tree for Troubleshooting Low Reaction Conversion.
Experimental Protocol: Acylation of Fluorobenzene
This protocol describes a general procedure for the acylation of fluorobenzene with acetyl chloride using aluminum trichloride.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ is highly corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Reagents & Materials:
-
Fluorobenzene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum trichloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M HCl, aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon inlet
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is oven-dried before use.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum trichloride (1.3 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the cold AlCl₃ suspension via the dropping funnel over 15-20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Add fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC analysis. If the reaction is sluggish, it may be gently heated to reflux (approx. 40 °C) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl to dissolve the aluminum salts. Caution: This is a highly exothermic process that will release HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation to yield the pure acylated fluorobenzene product, which should be predominantly the para-isomer.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of Fluorinated Ketones
Welcome to the Technical Support Center for Fluorinated Ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and storage of these valuable compounds. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to ensure the integrity of your experiments and the longevity of your materials.
Introduction: The Unique Nature of Fluorinated Ketones
The introduction of fluorine atoms into a ketone scaffold dramatically alters its physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity, which are highly desirable traits in medicinal chemistry and materials science. However, these same electronic modifications can also introduce unique stability challenges. This guide will address the most common issues encountered during the handling and storage of fluorinated ketones, providing you with the knowledge to mitigate potential degradation and ensure reliable experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your work with fluorinated ketones, offering potential causes and actionable solutions.
Issue 1: Gradual Decrease in Purity Over Time
Observation: You observe a decrease in the purity of your fluorinated ketone sample, as determined by analytical techniques like NMR or LC-MS, even when stored under standard laboratory conditions.
Potential Causes:
-
Hydrolysis: The presence of moisture is a primary culprit for the degradation of many fluorinated ketones. The electron-withdrawing nature of fluorine atoms can make the carbonyl carbon more susceptible to nucleophilic attack by water, leading to hydrolysis.[1][2][3] This is particularly true for trifluoromethyl ketones and those in acidic or alkaline environments.[1] Some cyclic fluorinated ketones are also known to form hydrates in the presence of moisture.[4][5][6]
-
Photodegradation: Exposure to light, especially UV radiation from sunlight or even ambient laboratory lighting, can induce photochemical decomposition.[7][8][9]
-
Incompatible Storage Materials: Storing fluorinated ketones in containers made of reactive materials can lead to degradation. For example, hydrofluoric acid (HF), a potential degradation product, is highly reactive with glass and some metals.[10][11]
Solutions:
-
Moisture Control:
-
Inert Atmosphere: Store fluorinated ketones under an inert atmosphere (e.g., argon or nitrogen).
-
Desiccation: Keep containers in a desiccator with a suitable drying agent.
-
Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.
-
-
Light Protection:
-
Amber Vials: Store samples in amber glass vials or wrap containers with aluminum foil to block light.
-
Dark Storage: Keep all fluorinated ketone samples in a dark cabinet or refrigerator.
-
-
Material Compatibility:
-
Recommended Materials: Use containers made of polyethylene, fluorocarbon plastics (like Teflon®), or lead for long-term storage, especially if there is a risk of HF formation.[11]
-
Avoid: Do not store in glass or metal containers if the compound is known to be unstable or prone to generating acidic byproducts.[11]
-
Issue 2: Inconsistent Experimental Results
Observation: You are experiencing variability in your experimental outcomes, such as inconsistent reaction yields or biological activity, when using the same batch of a fluorinated ketone.
Potential Causes:
-
Formation of Hydrates or Hemiketals: Some fluorinated ketones can exist in equilibrium with their hydrated or hemiketal forms, especially in protic solvents.[12] This can alter the effective concentration of the active ketone species.
-
Tautomerism: Keto-enol tautomerism can be significant for some fluorinated ketones, and the equilibrium can be influenced by solvent, pH, and temperature.[4][5] The different tautomers may exhibit different reactivity.
-
Thermal Instability: Exposure to elevated temperatures, even for short periods, can lead to thermal decomposition.[13][14][15]
Solutions:
-
Characterize Your Material:
-
Regular Analysis: Periodically re-analyze your fluorinated ketone using techniques like 19F NMR and LC-MS to confirm its purity and structural integrity.
-
Quantify Hydrates/Hemiketals: If you suspect the formation of hydrates or hemiketals, use analytical methods to quantify their presence.
-
-
Control Experimental Conditions:
-
Consistent Solvents: Use the same grade and source of solvent for all related experiments.
-
Temperature Control: Avoid exposing the compound to high temperatures during storage or experimental setup. If heating is necessary, do so for the minimum time required.
-
-
Protocol for Assessing Stability:
-
A detailed protocol for assessing the stability of your fluorinated ketone can be found in the "Experimental Protocols" section of this guide.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for fluorinated ketones?
A1: For optimal long-term stability, fluorinated ketones should be stored at low temperatures, protected from light and moisture. The specific recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protected from light (Amber vials/darkness) | Prevents photochemical decomposition.[7][8] |
| Container | Tightly sealed, compatible materials (e.g., Polyethylene, Teflon®) | Prevents contamination and reaction with container material.[11] |
Q2: How does the position of fluorine atoms affect the stability of a ketone?
A2: The position of fluorine substitution has a significant impact on stability. For example, α-amino α'-fluoro ketones are known to be inherently unstable.[16] The high electronegativity of fluorine can influence the reactivity of the carbonyl group and adjacent C-H bonds.
Q3: Are there any specific classes of chemicals that are incompatible with fluorinated ketones?
A3: Yes. Due to their reactivity and potential degradation pathways, fluorinated ketones should be stored away from:
-
Strong Acids and Bases: These can catalyze hydrolysis.[1][17][18]
-
Strong Oxidizing and Reducing Agents: To prevent unwanted redox reactions.[17][19]
-
Water/Moisture: To prevent hydrolysis and hydrate formation.[4][5][6]
Q4: What are the primary degradation pathways for fluorinated ketones?
A4: The primary degradation pathways include hydrolysis, photolysis, and thermal decomposition. The diagram below illustrates a simplified overview of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis study of fluorinated ketones under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photolysis study of fluorinated ketones under natural sunlight conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. uab.edu [uab.edu]
- 12. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cswab.org [cswab.org]
- 15. turi.org [turi.org]
- 16. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 19. nottingham.ac.uk [nottingham.ac.uk]
handling and disposal of 3-Fluoro-4-(trifluoromethyl)benzophenone waste
Answering the call for a specialized, in-depth technical guide, this support center addresses the nuanced challenges of handling and disposing of 3-Fluoro-4-(trifluoromethyl)benzophenone. As a Senior Application Scientist, my focus is to provide not just protocols, but the scientific rationale behind them, ensuring every step is a self-validating system for safety and compliance. This guide is designed for the professional researcher who requires both procedural accuracy and a deep understanding of the material's behavior.
Technical Support Center: this compound
Introduction: this compound is a fluorinated aromatic ketone, a class of compounds increasingly utilized in medicinal chemistry and materials science. Its unique electronic properties, stemming from the fluorine and trifluoromethyl substituents, also dictate its specific handling and disposal requirements. This guide provides a comprehensive framework for managing this compound, from receipt to final waste disposal, ensuring the safety of personnel and environmental compliance.
Section 1: Compound Identification and Hazard Profile (FAQs)
This section provides a quick reference for the fundamental properties and hazards associated with this compound.
Q1: What is this compound and what are its key identifiers?
A1: It is a solid organic compound with the following identifiers:
Q2: What are the primary hazards I should be aware of when working with this compound?
A2: Based on available safety data for this compound and structurally similar analogs like 4-(Trifluoromethyl)benzophenone, the primary hazards are related to irritation. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][5] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.
Q3: How should I interpret the GHS Hazard Statements for this class of compounds?
A3: The typical GHS classifications for trifluoromethyl benzophenones signal the following mandatory precautions:
-
H315 - Causes skin irritation: Prolonged or repeated contact with skin should be avoided.
-
H319 - Causes serious eye irritation: The compound can cause significant, but reversible, eye damage.
-
H335 - May cause respiratory irritation: Inhalation of dust or powder should be minimized.[3][4][5]
Data Summary Table: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 243128-47-4 | [2] |
| Molecular Formula | C₁₄H₈F₄O | [2] |
| Melting Point | 64-67°C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Codes | Xi (Irritant) | [2] |
Section 2: Safe Handling and Storage (Troubleshooting Guide)
This section addresses common questions and issues related to the daily management of the compound in a laboratory setting.
Q: What is the correct Personal Protective Equipment (PPE) for handling this compound?
A: Due to its irritant properties, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear nitrile rubber gloves. Given that many halogenated compounds can degrade gloves, consider double-gloving for prolonged tasks or when handling larger quantities.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a high risk of dust generation (e.g., weighing large amounts), a face shield should be worn in addition to goggles.[3]
-
Body Protection: A fully buttoned laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to mitigate respiratory exposure.[6][7]
Q: My laboratory has limited storage space. What are the critical storage requirements to prevent incompatibility issues?
A: Proper storage is crucial for both safety and chemical integrity.
-
Segregation: Store this compound away from strong oxidizing agents, strong reducing agents, and strong bases.[4][8] The benzophenone moiety can be reactive, and the fluorinated ring influences its reactivity profile.
-
Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, such as a dedicated chemical storage cabinet.[4] The recommended storage temperature is between 2-8°C.[2]
-
Labeling: Ensure all containers, including secondary or working containers, are clearly labeled according to OSHA's Hazard Communication Standard.[9][10]
Section 3: Spill Management Protocol
A spill of this compound should be treated as a hazardous event. The following protocol provides a systematic response.
Q: I've just spilled a small amount of the solid powder on the benchtop inside a fume hood. What's the correct procedure?
A: For a small, contained spill (<5 grams) inside a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Maintain Ventilation: Ensure the fume hood sash is kept at the proper height.
-
Don Appropriate PPE: If not already worn, put on your lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain and Absorb: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into a clearly labeled, sealable container for hazardous waste.[4] Use non-sparking tools if there is any remote possibility of static discharge.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.
-
Dispose: Seal and label the waste container as "Solid Halogenated Organic Waste" with the full chemical name. Manage it according to your institution's hazardous waste procedures.[6][11]
Section 4: Waste Characterization and Disposal (FAQs & Protocol)
The defining characteristic of this compound is its fluorinated nature, which places it in a specific waste category.
Q: Is waste containing this compound considered hazardous waste?
A: Yes. While PFAS compounds are not currently listed as hazardous wastes under the federal Resource Conservation and Recovery Act (RCRA), they are environmentally persistent.[12][13] Furthermore, as a halogenated organic compound, it must be disposed of as a regulated chemical waste.[6][11] Never dispose of this chemical down the drain or in the regular trash.[6]
Q: How should I segregate different types of waste from my experiment?
A: Segregation is the most critical step in responsible waste management. The presence of fluorine atoms requires this compound to be placed in a halogenated waste stream.
-
Solid Waste: Unused compound, contaminated PPE, and spill cleanup materials should be collected in a container labeled "Solid Halogenated Organic Waste."
-
Liquid Waste: Solutions containing the compound (e.g., from a reaction workup or chromatography) must be collected in a separate, compatible container labeled "Liquid Halogenated Organic Waste."[7][14] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11]
Diagram: Waste Segregation Decision Logic
Caption: Decision tree for segregating waste containing the compound.
Protocol: Preparing Waste for Disposal
This protocol ensures that waste is stored safely and is ready for pickup by a certified hazardous waste disposal vendor.
-
Select the Correct Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[11]
-
Clearly write the full chemical name: "this compound."
-
List all other constituents in the waste container, including solvents, with their approximate percentages. Accuracy is crucial for the disposal facility.
-
Indicate the hazards (e.g., "Irritant," "Toxic").[11]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[7][15]
-
Store the container in a designated Satellite Accumulation Area (SAA), which is typically inside a fume hood or in a secondary containment tray.[11]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Q: What is the ultimate disposal method for this type of compound?
A: The recommended disposal method for highly fluorinated organic compounds is high-temperature incineration in a facility equipped with acid gas scrubbers.[3][12] The high stability of the carbon-fluorine bond requires extreme temperatures (e.g., >1,650 °C) to ensure complete destruction.[12][16] The incineration process breaks down the molecule into CO₂, water, and hydrogen fluoride (HF), which is then neutralized in the scrubber system.[16] This is handled exclusively by specialized, licensed waste disposal facilities.
Diagram: Laboratory Waste Disposal Workflow
Caption: End-to-end workflow for managing hazardous chemical waste.
References
- 1. This compound| CAS:#243128-47-4 -Letopharm Limited [letopharm.com]
- 2. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. epa.gov [epa.gov]
- 13. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 14. ethz.ch [ethz.ch]
- 15. mtu.edu [mtu.edu]
- 16. trinityconsultants.com [trinityconsultants.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Fluoro-4-(trifluoromethyl)benzophenone
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Fluoro-4-(trifluoromethyl)benzophenone is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic and lipophilic properties that are often leveraged in modern drug design. As with any pharmaceutical intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental prerequisite for the safety, efficacy, and consistency of the final drug product. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1]
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical control strategies. The validation of these methods is paramount, and all discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Logical Framework for Purity Assessment
A comprehensive purity assessment strategy involves orthogonal methods to ensure all potential impurities (organic, inorganic, and residual solvents) are appropriately controlled.[4] The choice of method depends on the specific impurity and the information required.
Caption: Overall workflow for purity method development, validation, and implementation.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of this compound and the potential impurities. The compound is a non-polar, aromatic ketone, making it amenable to several chromatographic and spectroscopic methods.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Routine purity testing, quantification of non-volatile organic impurities. | Robust, highly reproducible, excellent for quantifying known impurities, widely available.[6] | Requires a reference standard for each impurity for accurate quantification; may not resolve all co-eluting peaks. |
| GC-FID | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility.[7] | Analysis of residual solvents, volatile starting materials, and thermally stable impurities. | High resolution for volatile compounds, excellent sensitivity with Flame Ionization Detection (FID) for hydrocarbons. | Not suitable for thermally labile or non-volatile compounds; derivatization may be required for polar analytes. |
| ¹⁹F qNMR | Nuclear spin transitions in an external magnetic field, specific to the ¹⁹F nucleus.[8] | Absolute purity determination (assay) without a specific analyte standard, structural confirmation of fluorinated impurities. | Highly specific, rapid, non-destructive. Signal area is directly proportional to molar concentration. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard; high instrument cost. |
| LC/GC-MS | Combines the separation power of chromatography with mass-based detection.[7] | Identification of unknown impurities, structural elucidation, and trace-level quantification. | High selectivity and sensitivity; provides molecular weight and fragmentation data for structural confirmation. | Primarily qualitative or for trace quantification, not typically used for primary purity assay; complex instrumentation. |
Method Deep Dive 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the cornerstone of purity analysis for most organic molecules in the pharmaceutical industry. For this compound, a C18 (octadecylsilane) stationary phase is the logical starting point. Its non-polar nature provides strong hydrophobic interactions with the aromatic benzophenone core, leading to good retention and separation from more polar or less retained impurities.[9] A gradient elution, typically with acetonitrile and water, is preferred over an isocratic method for impurity profiling. This is because a gradient allows for the effective elution of a wide range of impurities with varying polarities within a single run, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured.[10] UV detection is suitable due to the strong chromophore (the benzophenone system) present in the molecule.
Workflow for RP-HPLC-UV Analysis
Caption: Standard experimental workflow for RP-HPLC-UV purity analysis.
Suggested HPLC Protocol
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for non-polar compounds, providing good resolution and efficiency. |
| Mobile Phase A | Water | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic modifier; provides good peak shape for aromatic compounds. |
| Gradient | 0-2 min: 50% B; 2-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A shallow gradient ensures resolution of closely related impurities, followed by a column wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Benzophenone systems have strong absorbance at this wavelength, providing good sensitivity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the initial mobile phase. |
Trustworthiness - System Suitability: Before sample analysis, the system's performance must be verified. A system suitability solution (a diluted standard of this compound) should be injected. Acceptance criteria, as per ICH guidelines, typically include:
-
Peak Asymmetry (Tailing Factor): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) for replicate injections: < 2.0% for retention time and peak area
Method Deep Dive 2: Gas Chromatography (GC)
Expertise & Causality: GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-retained or detected by HPLC.[7] This includes residual solvents from the manufacturing process (ICH Q3C) and volatile starting materials or by-products.[1] A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, making it ideal for impurity profiling where the identity of every impurity may not be known. The choice of a mid-polarity column (e.g., a 5% phenyl polysiloxane) provides a versatile stationary phase capable of separating a wide range of analytes based on boiling point and polarity differences.
Workflow for GC-FID Analysis
Caption: Standard experimental workflow for GC-FID purity analysis.
Suggested GC Protocol
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
| Parameter | Condition | Justification |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[11] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte without degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for the main component. |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Starts at a low temperature to resolve volatile solvents, then ramps to elute the main analyte and higher-boiling impurities. |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 300 °C | Kept higher than the final oven temperature to prevent condensation of analytes. |
| Injection Vol. | 1 µL | Standard volume for GC analysis. |
| Diluent | Methylene Chloride | A volatile solvent that dissolves the analyte well and elutes early in the chromatogram. |
Method Deep Dive 3: Quantitative NMR (qNMR)
Expertise & Causality: While chromatography provides relative purity (% Area), quantitative NMR (qNMR) can determine absolute purity (assay by weight) without needing a pre-certified reference standard of the analyte itself.[12] This makes it an invaluable primary method. For this compound, both ¹H and ¹⁹F qNMR are highly applicable. ¹⁹F qNMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][13] The spectrum is often simpler with less peak overlap than in ¹H NMR. The principle relies on comparing the integrated signal area of a specific resonance from the analyte to the integral of a high-purity, certified internal standard of known concentration.
Validation Parameters Interdependence
Caption: Interdependence of analytical method validation parameters as per ICH Q2(R2).[3][14]
Conclusion
The purity assessment of this compound requires a multi-faceted approach. RP-HPLC serves as the primary workhorse for routine quality control of organic impurities due to its robustness and reproducibility. GC-FID provides an essential orthogonal method for monitoring volatile impurities and residual solvents. For absolute purity determination and as a primary characterization tool, ¹⁹F qNMR offers unparalleled specificity and accuracy. Finally, mass spectrometry is indispensable for the structural elucidation of any unknown impurities detected by these screening methods.
A robust control strategy, built on validated, orthogonal analytical methods, is non-negotiable. It ensures the quality of this critical intermediate, which directly translates to the safety and efficacy of the final pharmaceutical product. Adherence to the principles of scientific integrity and the guidelines set forth by regulatory bodies like the ICH is the foundation upon which this assurance is built.[15][16]
References
- 1. jpionline.org [jpionline.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. fda.gov [fda.gov]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
- 15. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comprehensive Guide to the ¹H and ¹⁹F NMR Analysis of 3-Fluoro-4-(trifluoromethyl)benzophenone: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated benzophenones, a scaffold present in numerous bioactive molecules and functional materials, often present unique challenges and opportunities in their characterization. This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Fluoro-4-(trifluoromethyl)benzophenone .
In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to predict, interpret, and provide a framework for the analysis of its ¹H and ¹⁹F NMR spectra. This approach not only offers a robust predictive model but also deepens the understanding of substituent effects in polysubstituted aromatic systems.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be characterized by signals arising from two distinct aromatic systems: the unsubstituted phenyl ring (Ring A) and the 1,2,4-trisubstituted phenyl ring (Ring B).
Ring A (Unsubstituted Phenyl Group):
The five protons on the unsubstituted phenyl ring will exhibit chemical shifts typical for benzophenone derivatives, generally appearing in the range of δ 7.4-7.8 ppm . Due to the electron-withdrawing nature of the carbonyl group, the ortho protons (H-2', H-6') are expected to be the most deshielded, followed by the para proton (H-4'), and then the meta protons (H-3', H-5'). The signals will likely appear as complex multiplets due to ortho, meta, and para ¹H-¹H couplings.
Ring B (3-Fluoro-4-(trifluoromethyl)phenyl Group):
The three protons on this ring (H-2, H-5, and H-6) will display more complex splitting patterns due to both ¹H-¹H and ¹H-¹⁹F spin-spin coupling.
-
H-2: This proton is ortho to the carbonyl group and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with H-6 (Jortho ≈ 8-9 Hz) and the fluorine at C-3 (Jmeta-HF ≈ 5-7 Hz).
-
H-5: This proton is ortho to the trifluoromethyl group and meta to the carbonyl and fluorine. It will likely appear as a doublet due to coupling with the fluorine at C-3 (Jortho-HF ≈ 9-10 Hz). Further smaller couplings to H-2 and H-6 might broaden the signal.
-
H-6: This proton is ortho to H-5, meta to the trifluoromethyl group, and para to the fluorine atom. It is expected to be a doublet of doublets due to coupling with H-2 (Jortho ≈ 8-9 Hz) and a smaller coupling to the fluorine at C-3 (Jpara-HF ≈ 2-3 Hz).
Unveiling the Fluorine Environments: The ¹⁹F NMR Spectrum
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct signals are expected.
-
Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the CF₃ group at the C-4 position are expected to appear as a singlet in the ¹⁹F NMR spectrum, typically in the range of δ -60 to -65 ppm (relative to CFCl₃). The absence of coupling to the aromatic fluorine is due to the number of intervening bonds.
-
Aromatic Fluorine (-F): The single fluorine atom at the C-3 position will likely appear as a multiplet due to coupling with neighboring protons. The chemical shift is anticipated to be in the region of δ -110 to -130 ppm . The multiplicity will be a result of coupling to H-2 (Jmeta-HF), H-5 (Jortho-HF), and H-6 (Jpara-HF).
Comparative Spectral Analysis: Understanding Substituent Effects
To contextualize the predicted spectral data, a comparison with simpler, related benzophenones is invaluable.
| Compound | Aromatic Ring Protons (Ring B) | Key Differentiating Features |
| Benzophenone | All protons on both rings are in a similar chemical shift region (δ 7.4-7.8 ppm) with standard ortho, meta, and para couplings. | Serves as the baseline for understanding the electronic effects of the fluorine and trifluoromethyl substituents. |
| 4-Fluorobenzophenone | The protons on the fluorinated ring show characteristic splitting due to ¹H-¹⁹F coupling. The protons ortho to the fluorine are doublets of doublets. | Highlights the influence of a single fluorine substituent on the ¹H NMR spectrum. |
| 4-(Trifluoromethyl)benzophenone | The protons on the trifluoromethyl-substituted ring appear as two doublets, characteristic of a 1,4-disubstituted pattern. | Demonstrates the strong electron-withdrawing effect of the CF₃ group, leading to downfield shifts of the aromatic protons. |
| This compound (Predicted) | Complex multiplets for H-2, H-5, and H-6 due to a combination of ¹H-¹H and ¹H-¹⁹F couplings. | The combination of both substituents breaks the symmetry of the ring, leading to more complex and informative splitting patterns. |
This comparative analysis underscores how the introduction of fluorine and trifluoromethyl groups systematically alters the electronic environment of the aromatic ring, which is directly observable in the chemical shifts and coupling patterns of the NMR spectra.
Experimental Protocol for High-Quality NMR Data Acquisition
Acquiring high-resolution ¹H and ¹⁹F NMR spectra is crucial for accurate structural analysis. The following is a recommended protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power and relatively clean spectral window.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to encompass all aromatic and any potential aliphatic signals.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹⁹F NMR Acquisition:
-
Tune the NMR probe to the ¹⁹F frequency.
-
Acquire a one-dimensional fluorine spectrum.
-
A wider spectral width will be necessary compared to ¹H NMR to cover the chemical shifts of both the -CF₃ and aromatic -F groups.
-
Use an appropriate relaxation delay to ensure accurate integration if quantitative analysis is required.
-
Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃ at δ 0.0 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons like the carbonyl carbon and the carbons bearing the F and CF₃ substituents.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between ¹H and ¹⁹F nuclei, aiding in structural confirmation.
-
Visualizing Methodologies and Molecular Interactions
To better illustrate the experimental workflow and the intramolecular interactions governing the NMR spectra, the following diagrams are provided.
comparing reactivity of 3-Fluoro-4-(trifluoromethyl)benzophenone with other benzophenones
Introduction: The Critical Role of Substituent Effects in Benzophenone Chemistry
Benzophenones are a cornerstone class of compounds in organic synthesis, photochemistry, and medicinal chemistry. Their utility as photoinitiators, pharmaceutical intermediates, and UV-blocking agents stems from the rich reactivity of their diaryl ketone core.[1] However, the true versatility of the benzophenone scaffold is unlocked through the strategic placement of substituents on its aromatic rings. These substituents, through a combination of inductive and resonance effects, can profoundly modulate the electronic properties of the entire molecule, dictating its reactivity towards various chemical transformations.
This guide provides an in-depth comparison of 3-Fluoro-4-(trifluoromethyl)benzophenone with other common benzophenones. This particular molecule is of significant interest due to the presence of two powerful electron-withdrawing groups (EWGs) on one of its phenyl rings: a fluorine atom at the meta-position and a trifluoromethyl group at the para-position.[2][3] Understanding the synergistic interplay of these substituents is crucial for researchers aiming to leverage its unique reactivity profile in drug development and materials science. We will explore its reactivity from three key perspectives: carbonyl group chemistry, nucleophilic aromatic substitution, and photochemical behavior, supported by mechanistic insights and comparative data.
The Electronic Landscape of this compound
The reactivity of any substituted benzophenone is fundamentally governed by the electron density distribution across the molecule. The trifluoromethyl (-CF3) group is a potent EWG, primarily through a strong negative inductive effect (-I).[3] The fluorine atom also exerts a strong -I effect, but a weak, opposing positive resonance effect (+R). In this compound, these groups render the substituted phenyl ring (Ring A) significantly electron-deficient. This has two major consequences:
-
Increased Carbonyl Electrophilicity: The EWGs pull electron density away from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzophenone.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency of Ring A, combined with the presence of a halogen (fluorine), creates a prime substrate for SNAr reactions.[4]
The diagram below illustrates these electronic influences.
Caption: Electronic effects in this compound.
Comparative Reactivity at the Carbonyl Group
The enhanced electrophilicity of the carbonyl carbon in this compound suggests it will be more reactive towards nucleophiles than benzophenones bearing electron-donating groups (EDGs) or even unsubstituted benzophenone. This can be quantified by comparing reaction rates or reduction potentials.
For instance, in electrochemical reduction, benzophenones with EWGs are reduced at less negative potentials.[5] This indicates that less energy is required to add an electron, a direct consequence of the lowered LUMO energy and increased electrophilicity of the carbonyl.
| Compound | Key Substituents | Expected Carbonyl Reactivity | Reduction Potential Trend[5] |
| 4,4'-Dimethoxybenzophenone | Two -OCH₃ (strong EDG) | Lowest | Most Negative |
| 4-Methylbenzophenone | One -CH₃ (weak EDG) | Low | Negative |
| Benzophenone | Unsubstituted | Baseline | Reference |
| 4-Chlorobenzophenone | One -Cl (weak EWG) | High | Less Negative |
| This compound | One -F, One -CF₃ (strong EWGs) | Highest | Least Negative |
Experimental Insight: When performing a reaction like a sodium borohydride reduction, one would expect this compound to react significantly faster than 4,4'-dimethoxybenzophenone under identical conditions. This heightened reactivity is a direct, predictable outcome of its electronic structure.
Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway
Perhaps the most synthetically valuable feature of this compound is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The criteria for an efficient SNAr reaction are well-established:
-
The aromatic ring must be highly electron-deficient.
-
There must be a good leaving group (typically a halogen).
-
The leaving group must be positioned ortho or para to a strong EWG.
Our target molecule meets these criteria perfectly. The -CF3 group is a powerful EWG located para to the fluorine atom, which serves as the leaving group.[4] This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[6]
Caption: Generalized workflow for the SNAr reaction mechanism.
Comparison with Other Benzophenones:
-
Benzophenone: Will not undergo SNAr as it lacks both a suitable leaving group and the necessary ring activation.
-
4-Fluorobenzophenone: Can undergo SNAr, but the reaction is much slower. The activating group is the benzoyl group itself, which is only a moderate EWG compared to the synergistic effect of -F and -CF3.
-
4-Nitrofluorobenzene (for analogy): This is a classic SNAr substrate. The reactivity of this compound is expected to be comparable to, if not greater than, substrates activated by a single nitro group, due to the combined deactivating power of its substituents.
This high reactivity makes it an excellent precursor for synthesizing a diverse library of derivatives by displacing the fluorine with various nucleophiles (e.g., amines, alkoxides, thiols), a common strategy in drug discovery.
Photochemical Reactivity
Benzophenones are well-known for their photochemical activity, particularly their ability to undergo photoreduction in the presence of a hydrogen donor to form benzopinacol.[1] This process is initiated by the excitation of the benzophenone to its triplet state (n-π*). The reactivity in these processes is also heavily influenced by ring substituents.
Studies on trifluoromethyl-substituted benzophenones have shown that EWGs have a substantial effect on the kinetics of photoreduction.[7] The rate of these reactions often correlates with the stability of the ketyl radical intermediate formed after hydrogen abstraction. The strong EWGs on this compound are expected to destabilize the resulting ketyl radical, potentially slowing the rate of photoreduction compared to unsubstituted benzophenone. However, these same groups can influence other photophysical properties like intersystem crossing efficiency and triplet state energy, making the overall effect complex and requiring specific experimental validation.[7][8]
Protocol: Comparative Nucleophilic Aromatic Substitution
This protocol provides a framework for comparing the SNAr reactivity of this compound against 4-fluorobenzophenone.
Objective: To demonstrate the enhanced SNAr reactivity of this compound by comparing its reaction rate with morpholine against that of 4-fluorobenzophenone under identical conditions.
Materials:
-
This compound
-
4-Fluorobenzophenone
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates (silica gel)
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Reaction Setup:
-
In two separate, labeled reaction vials, add the aryl fluoride (0.5 mmol), potassium carbonate (1.5 mmol, 3 equiv.), and a stir bar.
-
To Vial 1, add this compound.
-
To Vial 2, add 4-Fluorobenzophenone.
-
Rationale: Potassium carbonate acts as a base to neutralize the HF formed during the reaction, driving the equilibrium forward.
-
-
Reagent Addition:
-
To each vial, add anhydrous DMSO (2.0 mL). Stir until the solids are dissolved.
-
Add morpholine (0.6 mmol, 1.2 equiv.) to each vial.
-
Rationale: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
-
Reaction and Monitoring:
-
Place both vials in a preheated block at 80°C and start stirring.
-
Monitor the reaction progress at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) by taking a small aliquot from each reaction mixture, quenching it with water, extracting with ethyl acetate, and analyzing by TLC.
-
Rationale: Running the reactions in parallel under identical conditions ensures a valid comparison. TLC provides a quick qualitative assessment of substrate consumption and product formation.
-
-
Quantitative Analysis:
-
For a more rigorous comparison, set up parallel reactions and quench the entire reaction at specific time points.
-
Analyze the quenched reaction mixtures using a calibrated HPLC or GC-MS method to determine the percentage conversion of the starting material.
-
Expected Outcome: The reaction in Vial 1 (with this compound) will proceed to completion significantly faster than the reaction in Vial 2. This directly demonstrates the powerful activating effect of the combined -F and -CF3 substituents.
Caption: Experimental workflow for the comparative SNAr protocol.
Conclusion
This compound is a highly reactive and synthetically versatile building block. The powerful, synergistic electron-withdrawing effects of its meta-fluoro and para-trifluoromethyl substituents create a unique electronic profile that distinguishes it from other benzophenones. Its key features include a highly electrophilic carbonyl center and, most importantly, a phenyl ring that is exceptionally activated for nucleophilic aromatic substitution. This allows for the facile displacement of its fluorine atom, providing a robust platform for the synthesis of complex derivatives. For researchers in medicinal chemistry and materials science, understanding and exploiting this pronounced reactivity opens the door to novel molecular designs and applications.
References
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 3-Fluoro-4-(trifluoromethyl)benzophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
The inclusion of fluorine and trifluoromethyl groups in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate potency.[1] The 3-fluoro-4-(trifluoromethyl)benzophenone scaffold, therefore, represents a promising starting point for the development of novel therapeutic agents.
Comparative Analysis of Biological Activities
This section compares the biological activities of various benzophenone analogs and other compounds containing fluoro and trifluoromethyl substitutions. The data is compiled from multiple studies to provide a broader context for the potential of this compound derivatives.
Anticancer Activity
Fluorinated benzophenone analogs have demonstrated significant potential as anticancer agents. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Table 1: Anticancer Activity of Selected Fluorinated Compounds
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [2] |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Breast) | 0.620 | [2] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | |
| 2-(2-Iodophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole (A2) | MCF-7 (Breast) | 52.35 | |
| 2-(2-Chlorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole (A3) | MCF-7 (Breast) | 54.81 | |
| 2-(2-Iodophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole (B1) | MCF-7 (Breast) | 53.9 | |
| 2-(2-Chlorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole (B3) | MCF-7 (Breast) | 54.1 |
Insights from Anticancer Data:
The data suggests that the presence and position of fluoro and trifluoromethyl groups can significantly influence the anticancer potency of a compound. For instance, the 3-fluoro β-lactam analog of combretastatin A-4 showed potent activity against MCF-7 breast cancer cells.[2] While not direct analogs of this compound, these findings highlight the potential of the fluoro-substitution pattern in inducing cytotoxicity. The trifluoromethyl group, as seen in the 1,3,4-thiadiazole derivative, also contributes to anticancer activity against the same cell line.[3]
Antimicrobial Activity
The antimicrobial potential of fluorinated benzophenone analogs and related structures has also been investigated. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Fluorinated Compounds
| Compound/Analog Type | Microorganism | MIC (µg/mL) | Reference |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | Multidrug-resistant S. aureus | 0.031–0.062 | [1] |
| 2,2′,4-trihydroxybenzophenone | Various bacteria | 62.5 - 250 | [4] |
| Chalcones with trifluoromethyl group | S. aureus, B. subtilis, E. coli, P. vulgaris | Not specified | [5] |
| Chalcones with trifluoromethoxy group | S. aureus, B. subtilis, E. coli, P. vulgaris | Not specified (more effective than trifluoromethyl) | [5] |
Insights from Antimicrobial Data:
The trifluoromethylphenyl moiety appears to be a key pharmacophore for potent antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[1] The 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide demonstrated remarkable activity, suggesting that the combination of halogen and trifluoromethyl substitutions is beneficial. While the MIC values for 2,2′,4-trihydroxybenzophenone are higher, it still shows broad-spectrum antibacterial activity.[4] Chalcone derivatives with trifluoromethyl and trifluoromethoxy groups also exhibit antimicrobial properties, with the trifluoromethoxy group showing enhanced efficacy.[5]
Enzyme Inhibitory Activity
Trifluoromethyl ketones are known to be potent inhibitors of various hydrolytic enzymes, often acting as transition-state analogs.[6] This inhibitory mechanism is attributed to the electrophilic nature of the ketone, which is enhanced by the electron-withdrawing trifluoromethyl group, facilitating the formation of a stable hemiacetal with a serine residue in the enzyme's active site.[6]
Table 3: Enzyme Inhibitory Activity of Selected Fluoro Ketones
| Compound/Analog Type | Enzyme | K_i | Reference |
| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M | [6] |
| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [6] |
| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ M | [6] |
| Difluorostatone-containing pepstatin analog | Pepsin | 6 x 10⁻¹¹ M | [6] |
Insights from Enzyme Inhibition Data:
The data clearly indicates that fluoro and trifluoromethyl ketones are potent enzyme inhibitors.[6] The inhibitory constants (Ki) are in the nanomolar and even picomolar range, highlighting their high affinity for the target enzymes. This suggests that this compound and its analogs could be promising candidates for the development of inhibitors for various enzymes, depending on the other substituents on the benzophenone scaffold.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound analogs.
Synthesis of this compound Analogs
A general synthetic route for benzophenone analogs involves the Friedel-Crafts acylation.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 3-fluoro-4-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-fluoro-4-(trifluoromethyl)benzoyl chloride.
-
Friedel-Crafts Acylation: Dissolve the substituted benzene derivative in a dry, inert solvent (e.g., dichloromethane) and cool to 0°C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.
-
Reaction with Acid Chloride: Slowly add the 3-fluoro-4-(trifluoromethyl)benzoyl chloride to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
DOT Script for MTT Assay Workflow
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the compiled data from related compounds, several preliminary SAR insights can be drawn that may be applicable to this compound analogs:
-
Halogenation: The presence of halogens (fluoro, chloro, bromo) on the benzophenone scaffold appears to be beneficial for both anticancer and antimicrobial activities. The position and nature of the halogen can significantly impact potency.
-
Trifluoromethyl Group: The trifluoromethyl group is a key contributor to biological activity, likely by enhancing lipophilicity, metabolic stability, and target binding affinity. Its position on the phenyl ring is crucial.
-
Other Substituents: The introduction of other functional groups, such as hydroxyl or methoxy groups, can modulate the biological activity and should be explored systematically.
DOT Script for SAR Logic
Caption: Logical relationship in SAR studies for analog development.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on the second phenyl ring. This will enable the development of a comprehensive SAR and the identification of lead compounds with potent and selective anticancer, antimicrobial, or enzyme-inhibitory activities.
References
- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzophenones
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[1][2][3] Its unique, twisted biaryl structure serves as a versatile template for developing therapeutic agents targeting a wide range of biological pathways, from anticancer and anti-inflammatory to antimicrobial and antiviral applications.[1][2][4] A particularly fruitful strategy in the optimization of benzophenone-based leads has been the incorporation of fluorine atoms. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzophenones, offering field-proven insights and experimental frameworks for researchers in drug discovery.
The Strategic Role of Fluorine in Modulating Benzophenone Bioactivity
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[5][6][7] Fluorine's high electronegativity and small van der Waals radius (only slightly larger than hydrogen) allow it to act as a "super hydrogen," profoundly influencing a molecule's properties without adding significant steric bulk.[6]
Key effects of fluorination relevant to the benzophenone scaffold include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450.[6][7] This can increase the drug's half-life and bioavailability.
-
Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the benzophenone rings, potentially creating favorable dipole-dipole or hydrogen bond interactions with protein targets, thereby increasing binding affinity and potency.[5][7]
-
Lipophilicity and Permeability: Fluorination typically increases lipophilicity, which can enhance membrane permeation and cellular uptake.[6][8] However, the specific placement of fluorine is critical to balance solubility and permeability for optimal drug-like properties.
Visualizing the SAR Workflow
A systematic investigation of structure-activity relationships is foundational to lead optimization. The following workflow illustrates a typical cycle in the development of fluorinated benzophenone analogues.
Caption: Iterative workflow for SAR studies of fluorinated benzophenones.
Comparative Analysis of Fluorination Patterns
The biological activity of fluorinated benzophenones is highly dependent on the position and number of fluorine substituents. Structure-activity relationship studies reveal that minor modifications can lead to substantial changes in potency and selectivity.[1]
Impact of Fluorine Position
The placement of fluorine on the phenyl rings dictates its interaction with the target protein and influences the molecule's overall electronic properties.
-
Para-Position: A fluoro group at the para position of the benzoyl ring has shown significant activity in several studies. For instance, benzophenone-tagged pyridine analogues with a para-fluoro group demonstrated notable antiproliferative activity by inducing apoptosis.[2] This position is often favored as it can extend into solvent-exposed regions of a binding pocket or engage in specific interactions without causing steric clashes.
-
Ortho- and Meta-Positions: Fluorination at the ortho or meta positions can induce conformational changes due to steric or electronic effects, which may enhance or diminish activity depending on the target.[4] These positions are critical for fine-tuning the twist angle between the two phenyl rings of the benzophenone core, which can be crucial for optimal binding.
Comparative Data: Enzyme Inhibition
Let's consider a hypothetical series of fluorinated benzophenones evaluated as inhibitors of a target enzyme, such as β-secretase (BACE-1), which is relevant in Alzheimer's disease research.[2][9]
| Compound ID | Fluorine Position | Other Substituents | BACE-1 Inhibition IC₅₀ (µM)[2] | Notes |
| BP-H | None | 4'-Hydroxy | > 50 | Non-fluorinated parent compound shows weak activity. |
| BP-4F | 4-Fluoro | 4'-Hydroxy | 2.32 | Para-fluorination significantly improves potency.[2] |
| BP-2F | 2-Fluoro | 4'-Hydroxy | 15.8 | Ortho-fluorination is less favorable, possibly due to steric hindrance. |
| BP-3F | 3-Fluoro | 4'-Hydroxy | 8.5 | Meta-fluorination shows intermediate potency. |
| BP-diF | 2,4-Difluoro | 4'-Hydroxy | 5.1 | Difluorination can offer a balance of electronic and steric effects. |
This comparative data underscores a common SAR trend where the para position is often optimal for substitution, providing a significant enhancement in inhibitory activity over the non-fluorinated analogue.
Visualizing the Benzophenone Scaffold
The substitution pattern on the benzophenone core is key to its biological activity. The diagram below highlights the common positions for fluorination.
Caption: Key substitution positions on the benzophenone scaffold.
Experimental Protocols for SAR Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
Protocol 1: Synthesis of a 4-Fluorobenzophenone Analogue
This protocol describes a general method for synthesizing a fluorinated benzophenone via Friedel-Crafts acylation, a common and effective route.[4][10]
Objective: To synthesize (4-fluorophenyl)(phenyl)methanone.
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add fluorobenzene (1.5 equivalents) followed by the dropwise addition of benzoyl chloride (1.0 equivalent).
-
Causality Note: Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst (AlCl₃). The reaction is performed at 0°C to control the exothermic nature of the acylation.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Validation Note: The NaHCO₃ wash is crucial to neutralize any remaining acid, which is confirmed by cessation of effervescence.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure (4-fluorophenyl)(phenyl)methanone.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the effect of compounds on cell viability, which is a crucial first step in evaluating potential anticancer agents.[3]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of fluorinated benzophenone analogues on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fluorinated benzophenone analogues dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the benzophenone analogues. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Validation Note: The final DMSO concentration should be kept constant across all wells (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The strategic fluorination of the benzophenone scaffold is a powerful tool for modulating biological activity. Structure-activity relationship studies consistently demonstrate that the position and degree of fluorination are critical determinants of potency and selectivity. The para-position frequently emerges as a favorable site for substitution, often leading to a significant increase in activity compared to non-fluorinated counterparts.
Future research should focus on synthesizing novel fluorinated analogues with diverse substitution patterns to explore new areas of chemical space. The integration of computational methods, such as molecular docking, can further rationalize SAR data and guide the design of next-generation benzophenone-based therapeutics with enhanced efficacy and improved safety profiles. The protocols and comparative data provided in this guide offer a robust framework for researchers to build upon in their quest for novel drug candidates.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Benzophenones
<_content_type_A_Comparative_Guide_to_Trifluoromethylated_vs_Non-Fluorinated_Benzophenones_for_Researchers_Scientists_and_Drug_Development_Professionals> <_introduction_The_Strategic_Advantage_of_Trifluoromethylation>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Trifluoromethylation
Benzophenone, a diaryl ketone, serves as a fundamental scaffold in medicinal chemistry, materials science, and photochemistry. Its utility stems from its unique photochemical properties and its structural role as a versatile building block. However, the ever-present demand for enhanced molecular performance has driven the exploration of strategic modifications to this core structure. Among the most impactful of these is trifluoromethylation—the substitution of a hydrogen atom or methyl group with a trifluoromethyl (-CF3) group.
This guide provides an in-depth, objective comparison between trifluoromethylated and non-fluorinated benzophenones. We will delve into the profound effects the -CF3 group has on the molecule's physicochemical properties, metabolic stability, and performance in key applications. By synthesizing field-proven insights with experimental data, this document aims to equip researchers with the knowledge to rationally design and employ benzophenone derivatives for their specific needs.
The Trifluoromethyl Group: More Than Just a Fluorine Analogue
The trifluoromethyl group is not merely a larger, more lipophilic version of a fluorine atom; its unique electronic and steric properties dramatically alter a molecule's behavior.[1][2]
-
Potent Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a strong dipole, making the -CF3 group a powerful electron-withdrawing substituent.[1][3] This significantly influences the electron density of the aromatic ring to which it is attached, impacting reactivity, pKa, and interactions with biological targets.[1][4]
-
Enhanced Lipophilicity: The -CF3 group is known to increase lipophilicity (as measured by logP), a critical parameter for cell membrane permeability and bioavailability.[1][3] This can facilitate the transport of drug candidates to their site of action.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[1] This inherent strength makes the -CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5][6] Strategically placing a -CF3 group on a metabolically labile position can block degradation, thereby extending the compound's half-life.[6]
Comparative Physicochemical Properties: A Data-Driven Analysis
The introduction of a -CF3 group onto the benzophenone scaffold induces predictable and significant shifts in its key properties. The following sections provide a quantitative comparison between a standard benzophenone and its trifluoromethylated counterpart, 4-(trifluoromethyl)benzophenone.
Photophysical and Photochemical Properties
Benzophenones are widely used as Type II photoinitiators, which, upon UV excitation, abstract a hydrogen atom from a synergist molecule (like an amine or alcohol) to generate free radicals for polymerization.[7] The efficiency of this process is dictated by their photophysical properties.
dot
Caption: Electronic effects of the -CF3 group on the benzophenone core and its impact on the n-π* transition.
| Property | Benzophenone | 4-(Trifluoromethyl)benzophenone | Rationale for Change |
| λmax (nm) | ~252 | ~260 | The electron-withdrawing -CF3 group causes a slight bathochromic (red) shift in the absorption maximum. |
| Molar Extinction Coefficient (ε) | High | Enhanced | The substitution can lead to an increase in the molar extinction coefficient, improving light absorption efficiency. |
| Triplet Energy (ET) | ~69 kcal/mol | Slightly Lower | The electron-withdrawing nature of the -CF3 group can slightly lower the triplet state energy. |
| Intersystem Crossing (ISC) Efficiency | High (~1) | High (~1) | Both compounds are highly efficient at forming triplet states, a key requirement for photoinitiators. |
Lipophilicity and Metabolic Stability
In drug discovery, balancing lipophilicity and metabolic stability is crucial for achieving a desirable pharmacokinetic profile. Trifluoromethylation is a key strategy for optimizing these parameters.[1][3][8]
| Property | Benzophenone | 4-(Trifluoromethyl)benzophenone | Impact of Trifluoromethylation |
| Molecular Weight ( g/mol ) | 182.22 | 250.22[9][10] | Increased molecular weight. |
| Calculated logP | 3.18 | 4.1[10] | The -CF3 group significantly increases lipophilicity, which can enhance membrane permeability.[4] |
| Metabolic Susceptibility | Susceptible to aromatic hydroxylation | More resistant to aromatic hydroxylation | The strong C-F bonds and the electron-withdrawing nature of the -CF3 group protect the aromatic ring from oxidative metabolism by CYP enzymes.[2][6] |
| Expected In Vitro Half-life (t½) | Shorter | Longer | Blocking a primary site of metabolism leads to slower clearance and a longer half-life in microsomal stability assays.[6] |
Performance in Key Applications
As Photoinitiators in Polymer Science
Benzophenones are workhorse Type II photoinitiators used in UV curing for inks, coatings, and 3D printing.[7][11] The enhanced light absorption and reactivity of trifluoromethylated benzophenones can offer advantages.
dot
Caption: Experimental workflow for comparing the efficiency of benzophenone-based photoinitiators.
The trifluoromethylated benzophenones often exhibit higher initiation efficiency due to their enhanced molar extinction coefficients, which allows for more effective light absorption.[12] This can lead to faster cure speeds and more complete polymerization, particularly in pigmented or thicker systems.
In Medicinal Chemistry
The benefits of trifluoromethylation are particularly pronounced in drug design.[1][3][8] By blocking metabolic pathways, the -CF3 group can significantly improve a drug's pharmacokinetic profile.[6] For instance, if a benzophenone-containing drug candidate is found to be rapidly metabolized via hydroxylation on the phenyl ring, introducing a -CF3 group at that position can prevent this degradation, leading to:
-
Longer Half-Life: Reduced metabolic clearance means the drug remains in circulation longer.[6]
-
Improved Bioavailability: Less first-pass metabolism in the liver results in more of the active drug reaching systemic circulation.
-
Reduced Patient Dosing Frequency: A longer half-life can translate to once-daily dosing, improving patient compliance.[2]
Experimental Corner: Protocols for Comparative Analysis
To provide a practical framework for comparison, we outline two key experimental protocols.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzophenone
This protocol describes a typical Friedel-Crafts acylation for the synthesis of a trifluoromethylated benzophenone.
Objective: To synthesize 4-(trifluoromethyl)benzophenone from benzoyl chloride and trifluoromethylbenzene.
Materials:
-
Anhydrous aluminum chloride (AlCl3)
-
Trifluoromethylbenzene
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Suspend anhydrous AlCl3 (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add benzoyl chloride (1.0 equivalent) dropwise to the suspension while stirring.
-
After the addition is complete, add trifluoromethylbenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Protocol 2: In Vitro Metabolic Stability Assay
This assay is a standard method to predict hepatic clearance by measuring the rate of metabolism of a compound in liver microsomes.[6]
Objective: To compare the metabolic stability of benzophenone and 4-(trifluoromethyl)benzophenone.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compounds (Benzophenone, 4-(Trifluoromethyl)benzophenone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO, diluted in buffer). Prepare the NADPH regenerating system solution in phosphate buffer.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solutions to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Conclusion
The strategic incorporation of a trifluoromethyl group onto the benzophenone scaffold offers a powerful and predictable method for enhancing molecular properties. For medicinal chemists, it is a validated strategy to improve metabolic stability and modulate lipophilicity, leading to more drug-like candidates.[1][4] In materials science, trifluoromethylated benzophenones can function as more efficient photoinitiators due to their favorable photophysical characteristics. While synthetic challenges can sometimes be a consideration, the profound benefits in performance often justify the investment. This guide has demonstrated that through a rational, data-driven approach, researchers can leverage the unique properties of the -CF3 group to design next-generation benzophenone derivatives tailored for high-performance applications.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Trifluoromethyl)benzophenone [oakwoodchemical.com]
- 10. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Trifluoromethyl Group: A Guide to Strategic Bioisosteric Replacement in Drug Discovery
Introduction: The Privileged Role of the Trifluoromethyl Group
The trifluoromethyl (CF3) group holds a privileged position in medicinal chemistry. Its unique electronic and steric properties have made it an invaluable tool for optimizing the pharmacological profiles of drug candidates. The incorporation of a CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and a more favorable pharmacokinetic profile.[1][2] The strong carbon-fluorine bond imparts high metabolic stability, while its significant electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[1] However, the very properties that make the CF3 group attractive can also present challenges, such as increased lipophilicity which may lead to off-target effects or poor solubility.
This guide provides an in-depth comparison of common bioisosteric replacements for the trifluoromethyl group, offering researchers and drug development professionals the insights needed to strategically navigate chemical space and fine-tune molecular properties. We will delve into the nuanced effects of these replacements on key drug-like properties, supported by experimental data and detailed protocols for their evaluation.
The Concept of Bioisosterism: A Strategic Pivot in Analogue Design
Bioisosterism, the interchange of functional groups with similar steric and electronic characteristics, is a cornerstone of modern drug design. The goal is to modulate a specific property of a lead compound—be it potency, selectivity, or metabolic stability—without drastically altering its overall structure and its primary interactions with the biological target. The decision to replace a CF3 group is often driven by the need to mitigate metabolic liabilities, reduce lipophilicity, or explore new intellectual property space.
Caption: The strategic application of bioisosterism to modulate key drug-like properties.
A Comparative Analysis of Trifluoromethyl Bioisosteres
The selection of an appropriate bioisostere for the CF3 group is highly context-dependent, relying on the specific objectives of the drug discovery program. Below, we compare several prominent bioisosteres, highlighting their relative physicochemical properties and potential impact on biological activity.
| Bioisostere | Representative Structure | Key Physicochemical Properties & Rationale for Use |
| Trifluoromethyl (CF3) | -CF3 | Benchmark. Highly lipophilic and strongly electron-withdrawing. Increases metabolic stability.[1][2] |
| Pentafluorosulfanyl (SF5) | -SF5 | More lipophilic, larger, and more electron-withdrawing than CF3. Offers exceptional metabolic stability.[3] Can lead to surprising structure-activity relationship (SAR) outcomes.[3] |
| Nitro (NO2) | -NO2 | Strongly electron-withdrawing, similar to SF5.[3] Often considered "non-drug-like," but successful replacements with CF3 have led to improved potency and metabolic stability.[4][5][6][7] |
| Trifluoromethoxy (CF3O) | -OCF3 | Can be a close biochemical match to the CF3 group.[3] Offers a different vector for substitution compared to CF3. |
| Methyl (CH3) | -CH3 | A non-fluorinated, classical isostere. Significantly less lipophilic and electron-donating. Used to probe the importance of the electronic and lipophilic contributions of the CF3 group.[1] |
| BITE Motif (CHFCH2F) | -CHFCH2F | A chiral, hybrid bioisostere of CF3 and ethyl groups. Can temper lipophilicity compared to CF3 and ethyl derivatives.[8][9] |
| Cyano (CN) | -C≡N | A smaller, linear, and electron-withdrawing group. Can mimic some of the electronic properties of the CF3 group with a reduced steric footprint. |
Table 1: Comparative overview of common trifluoromethyl bioisosteres.
Case Study: The Pentafluorosulfanyl (SF5) Group
The SF5 group has emerged as a fascinating, albeit less common, bioisostere for the CF3 group. It is more electronegative and lipophilic than its trifluoromethyl counterpart.[3] While often leading to enhanced metabolic stability, its larger size can be a critical factor in determining biological activity. In a study on p97 inhibitors, replacement of a CF3 group with an SF5 group resulted in a nearly five-fold reduction in inhibitory activity, suggesting that steric hindrance or the stronger electron-withdrawing effect negatively impacted binding.[3] This highlights the importance of empirical evaluation, as the effects of bioisosteric replacement are not always predictable.
Case Study: Trifluoromethyl Group as a Replacement for the Nitro Group
Conversely, the CF3 group can serve as an effective bioisostere for other functionalities. In the development of CB1 positive allosteric modulators, an aliphatic nitro group, often considered a liability in drug design, was successfully replaced by a CF3 group.[4][5][6][7] This strategic swap not only removed the "non-drug-like" nitro moiety but also led to compounds with improved potency and enhanced in vitro metabolic stability.[4][5][6][7]
Experimental Protocols for Evaluating Bioisosteric Replacements
The true impact of a bioisosteric replacement can only be ascertained through rigorous experimental evaluation. Here, we provide step-by-step methodologies for assessing two critical parameters: metabolic stability and lipophilicity.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes present in liver microsomes. A higher rate of metabolism corresponds to lower metabolic stability.
Caption: Workflow for determining in vitro metabolic stability.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture and transfer it to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Protein Precipitation: The quenching solution stops the enzymatic reaction and precipitates the microsomal proteins.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
Protocol 2: Lipophilicity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). RP-HPLC provides a rapid and reliable method for estimating lipophilicity.[11]
Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare a series of standard compounds with known logP values.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent.
-
Chromatographic Run: Inject the standards and test compounds onto the HPLC system. A gradient elution method, where the proportion of the organic modifier is increased over time, is often employed.[11]
-
Data Acquisition: Record the retention time (tR) for each compound.
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
Calibration Curve: Plot the log k' of the standard compounds against their known logP values to generate a calibration curve.
-
Determination of logP: Use the log k' of the test compounds and the calibration curve to determine their experimental logP values.
Interpreting the Data: The Lipophilic Metabolic Efficiency (LipMetE) Index
To better understand the interplay between lipophilicity and metabolic stability, the Lipophilic Metabolic Efficiency (LipMetE) index can be a valuable tool.[12][13] LipMetE relates the lipophilicity (logD) to the intrinsic clearance (CLint) and can help identify compounds that have a more favorable metabolic profile for a given level of lipophilicity.[12][13][14]
LipMetE = logD - log10(CLint,u)
Where CLint,u is the unbound intrinsic clearance. A higher LipMetE value is generally desirable, indicating greater metabolic stability relative to the compound's lipophilicity.[13]
Conclusion: A Tailored Approach to Molecular Design
The trifluoromethyl group remains a powerful tool in the medicinal chemist's arsenal. However, a deep understanding of its bioisosteric replacements opens up new avenues for fine-tuning molecular properties and overcoming drug development hurdles. There is no one-size-fits-all solution; the optimal choice of a bioisostere will always be project-specific and guided by empirical data. By employing the comparative knowledge and experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a successful clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LipMetE (Lipophilic Metabolism Efficiency) as a Simple Guide for Half-Life and Dosing Regimen Prediction of Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(trifluoromethyl)benzophenone
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Fluoro-4-(trifluoromethyl)benzophenone, a halogenated aromatic ketone. The procedures outlined here are grounded in regulatory standards and best laboratory practices, designed to provide clarity and build confidence in your waste management workflows.
Hazard Assessment: Understanding the "Why"
These compounds are generally classified as:
-
Irritants: They can cause skin, eye, and respiratory irritation[1][2][3].
-
Environmentally Hazardous: Benzophenone is noted as being very toxic to aquatic life with long-lasting effects[4][5][6]. The fluorinated nature of this derivative suggests similar or greater environmental persistence.
-
Halogenated Organic Compound: The presence of fluorine classifies this compound as a halogenated waste. This is the single most important factor determining its disposal pathway, as halogenated and non-halogenated waste streams must be kept separate[7][8][9]. The disposal of halogenated solvents often involves high-temperature incineration and is typically more costly than recycling non-halogenated solvents as fuel[9].
This hazard profile dictates that this compound must be treated as regulated hazardous waste. It must never be disposed of in standard trash or down the sanitary sewer[8][9][10].
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE and engineering controls is mandatory.
Engineering Controls:
-
All handling and preparation for disposal (e.g., weighing, transferring, dissolving) should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3][4][11].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles[5][12].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use in accordance with good laboratory practices[4][11].
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage[5].
Waste Segregation: The Critical First Step
The foundational principle of organic waste disposal is segregation. Mixing different waste classes can lead to dangerous reactions, create complex and expensive disposal challenges, and result in regulatory violations.
-
Primary Segregation: The most critical segregation is between halogenated and non-halogenated organic waste[7][9][13]. This compound, containing fluorine, unequivocally belongs in the halogenated waste stream .
-
Secondary Segregation: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents[13].
Step-by-Step Disposal Procedures
The following protocols cover the most common scenarios for disposing of this compound in a laboratory setting.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Container Selection: Obtain a dedicated hazardous waste container compatible with solid halogenated organics. A wide-mouth glass or high-density polyethylene (HDPE) container with a screw-top cap is ideal.
-
Labeling: Before adding any waste, label the container clearly. The label must include:
-
Transfer: Carefully transfer the solid chemical from its original container into the designated waste container inside a fume hood.
-
Storage: Keep the waste container securely closed at all times, except when adding waste[8][14]. Store it in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Once the container is full or the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Solid Waste
This includes items like weighing paper, gloves, and absorbent pads used for minor cleanup.
-
Container Selection: Use a designated, labeled plastic bag or a lined solid waste container for hazardous solid waste.
-
Labeling: The container must be clearly marked as "Halogenated Solid Waste " and list the primary contaminants.
-
Collection: Place all contaminated disposable materials directly into this container.
-
Storage & Disposal: Keep the container sealed. When full, arrange for disposal via your institutional EHS office.
Protocol 3: Disposal of Dilute Liquid Waste
This applies to solutions containing this compound, such as from chromatography fractions or reaction workups.
-
Container Selection: Use a dedicated, leak-proof container designed for liquid hazardous waste, typically a glass or solvent-safe plastic carboy[14].
-
Labeling: Before use, label the container with:
-
Collection: Pour the waste solution into the container using a funnel.
-
Storage & Disposal: Keep the container tightly capped and stored in secondary containment. Follow the same institutional procedures for pickup and disposal as other hazardous waste.
Disposal Stream Summary
| Waste Stream | Recommended Container | Key Labeling Information | Final Disposal Path |
| Unused/Expired Solid | Wide-mouth, screw-cap glass or HDPE bottle | "Hazardous Waste", Full Chemical Name | Licensed Professional Waste Disposal[4] |
| Contaminated Labware | Labeled, sealed plastic bag or lined container | "Hazardous Waste", "Solid Halogenated Waste" | Licensed Professional Waste Disposal[15] |
| Dilute Liquid Solutions | Screw-cap glass or solvent-safe carboy | "Hazardous Waste", "Halogenated Liquid Waste", All Components & % | Licensed Professional Waste Disposal[8][13] |
| Spill Cleanup Materials | Sealed, compatible container (bag or bottle) | "Hazardous Waste", "Spill Debris", Chemical Name | Licensed Professional Waste Disposal[8] |
Emergency Procedures: Spill Management
For small, manageable spills within a laboratory setting:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb: For solid spills, you can dampen the material with an inert solvent like alcohol to prevent dust generation before carefully sweeping it up[16]. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material and spilled solid into a designated, sealable container for disposal[4][8].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label & Dispose: Seal and label the container with all contents and request a hazardous waste pickup. Do not resume work in the area until it has been verified as clean[16].
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal.
Regulatory Compliance: The Authoritative Framework
All hazardous waste management activities in the United States are governed by federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal[14]. Classifying this compound as halogenated waste and ensuring its disposal at a permitted facility is a core RCRA requirement.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure worker safety during the handling, storage, and disposal of hazardous materials[17][18]. This includes requirements for training, PPE, and emergency planning[17][19].
By following the procedures in this guide, you are not only adhering to best practices but also ensuring compliance with these critical federal mandates.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. gustavus.edu [gustavus.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. acs.org [acs.org]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. pfw.edu [pfw.edu]
- 15. benchchem.com [benchchem.com]
- 16. BENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. resources.duralabel.com [resources.duralabel.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
